molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1281600
CAS No.: 37461-61-3
M. Wt: 233.01 g/mol
InChI Key: LGTVLLPQCMJOGT-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3BrF3N2S and its molecular weight is 233.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVLLPQCMJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512113
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37461-61-3
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry, agrochemistry, and materials science.[1] Its unique structural features, namely the reactive bromine atom and the electron-withdrawing trifluoromethyl group on the stable 1,3,4-thiadiazole scaffold, impart valuable properties for the synthesis of more complex and functionalized molecules.[1] The trifluoromethyl moiety is known to enhance key pharmacokinetic properties such as metabolic stability and lipophilicity in drug candidates, while the bromo group serves as a convenient handle for various cross-coupling and substitution reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃BrF₃N₂S[1]
Molecular Weight 233.01 g/mol [2]
CAS Number 37461-61-3[3]
Appearance Not specified (likely solid or liquid)
Boiling Point 174.8 ± 50.0 °C at 760 mmHg[2][4]
Density 2.0 ± 0.1 g/cm³[2][4]
Flash Point 59.5 ± 30.1 °C[2][4]
InChI Key Not specified
SMILES C1(=C(Br)N=NS1)C(F)(F)F

Spectroscopic Data

Expected ¹H NMR (Proton NMR) Data: This compound has no protons, so a standard ¹H NMR spectrum would not show any signals.

Expected ¹³C NMR (Carbon NMR) Data:

Carbon AtomExpected Chemical Shift (ppm)Notes
C-Br (C2)~140-150The carbon atom attached to the bromine is expected to be significantly deshielded.
C-CF₃ (C5)~155-165 (quartet)The carbon of the thiadiazole ring attached to the CF₃ group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
-CF₃~118-125 (quartet)The carbon of the trifluoromethyl group will show a characteristic quartet with a large C-F coupling constant.

Expected IR (Infrared) Spectroscopy Data:

Wavenumber (cm⁻¹)Vibration
~1600-1450C=N stretching vibrations of the thiadiazole ring.
~1350-1100C-F stretching vibrations of the trifluoromethyl group (typically strong and broad).
~1000-800C-S stretching vibrations.
~700-500C-Br stretching vibration.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from thiosemicarbazide. The first step involves the formation of the key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Diagram: Synthetic Pathway

G Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-5-(trifluoromethyl) -1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole Cyclization TFAA Trifluoroacetic Anhydride TFAA->AminoThiadiazole FinalProduct 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole AminoThiadiazole->FinalProduct Diazotization & Bromination Sandmeyer Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) Sandmeyer->FinalProduct

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is adapted from the synthesis of similar 1,3,4-thiadiazole derivatives.

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid with a dehydrating agent (e.g., POCl₃)

  • Suitable solvent (e.g., 1,4-dioxane)

  • Base (e.g., 50% NaOH solution)

  • Round-bottom flask, stirrer, condenser, and other standard laboratory glassware.

Protocol:

  • In a round-bottom flask, suspend thiosemicarbazide in a suitable solvent like 1,4-dioxane with stirring.

  • Slowly add trifluoroacetic anhydride (or trifluoroacetic acid followed by a dehydrating agent like POCl₃) to the suspension over a period of approximately 30 minutes. The reaction is exothermic and may produce HCl gas if POCl₃ is used, so it should be performed in a well-ventilated fume hood.

  • Maintain the reaction mixture with stirring for several hours (e.g., 3 hours).

  • After the reaction is complete, carefully pour the mixture into cold water with stirring.

  • Adjust the pH of the aqueous mixture to approximately 9 using a base such as a 50% NaOH solution to precipitate the product.

  • Collect the solid precipitate by filtration, wash it with cold water, and dry it to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[5]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures for heteroaromatic amines.[6][7][8]

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware for reactions at low temperatures.

Protocol:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrobromic acid in a beaker or flask.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. This step forms the diazonium salt intermediate.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in concentrated hydrobromic acid, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of its bromo substituent, which readily participates in a variety of cross-coupling reactions. This makes it a valuable precursor for introducing the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety into larger molecules.

Diagram: Synthetic Utility Workflow

G Start 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Stille Stille Coupling (Organostannane) Start->Stille Products Functionalized Molecules Suzuki->Products Sonogashira->Products Buchwald->Products Stille->Products Pharma Pharmaceuticals Products->Pharma Agro Agrochemicals Products->Agro Materials Functional Materials Products->Materials

Caption: Synthetic utility of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This general procedure illustrates the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

Protocol:

  • To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole.

Biological and Medicinal Chemistry Context

While this compound is primarily a synthetic intermediate, the 1,3,4-thiadiazole scaffold it is built upon is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal

  • Anticancer

  • Anti-inflammatory

  • Anticonvulsant

  • Antitubercular

The incorporation of a trifluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents with potentially enhanced properties.

Safety Information

Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the straightforward introduction of the trifluoromethyl-thiadiazole moiety into a wide array of molecular frameworks. This makes it an invaluable tool for researchers and professionals in drug discovery and materials science who are seeking to develop novel compounds with tailored biological and physical properties. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37461-61-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a versatile heterocyclic building block with significant potential in medicinal chemistry, agrochemicals, and materials science. This document details its chemical and physical properties, provides detailed synthetic protocols, outlines its applications in cross-coupling reactions, and discusses its potential biological activities.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound featuring a trifluoromethyl group, which imparts unique electronic properties and enhances its utility as a synthetic intermediate.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₃BrF₃N₂S[1]
Molecular Weight 233.01 g/mol [1]
Appearance Not specified (likely a solid or liquid)
Boiling Point 174.8 ± 50.0 °C at 760 mmHg[1]
Density 2.0 ± 0.1 g/cm³[1]
Flash Point 59.5 ± 30.1 °C[1]
XLogP3 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from thiosemicarbazide and trifluoroacetic acid. The key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, is first synthesized and then converted to the target compound via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is adapted from the synthesis of similar 2-amino-1,3,4-thiadiazole derivatives.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide (1.0 eq) in a suitable solvent such as anhydrous dioxane.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add trifluoroacetic acid (1.1 eq) followed by the dropwise addition of a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, and then heat to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., 50% NaOH solution) to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Thiosemicarbazide Thiosemicarbazide Intermediate 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole Thiosemicarbazide->Intermediate TFA Trifluoroacetic Acid TFA->Intermediate POCl3 POCl3 POCl3->Intermediate

Caption: Synthesis of the amino precursor.
Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on the Sandmeyer reaction of similar amino-heterocycles.[3]

Experimental Protocol:

  • Diazotization: Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Sodium Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Amino_Thiadiazole 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole Diazonium_Salt Diazonium Salt Intermediate Amino_Thiadiazole->Diazonium_Salt NaNO2, HBr Final_Product This compound Diazonium_Salt->Final_Product CuBr

Caption: Sandmeyer bromination workflow.

Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of functionalized 1,3,4-thiadiazole derivatives.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of bromo-heterocycles.[4][5]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Bromo_Thiadiazole This compound Coupled_Product 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Bromo_Thiadiazole->Coupled_Product Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of bromo-heterocycles.[6][7]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Representative Experimental Protocol for Buchwald-Hartwig Amination

This general protocol is for the Buchwald-Hartwig amination of bromo-heterocycles.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up: After cooling, quench the reaction with water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Spectral Data

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
¹H NMR No protons attached to the thiadiazole ring.--
¹³C NMR ~160-170Singlet-C-Br
~145-155Quartet¹J(C,F) ≈ 270-280C-CF₃
~115-125Quartet²J(C,F) ≈ 35-45CF₃
¹⁹F NMR ~ -60 to -70Singlet-Referenced to CFCl₃

Table 3: Predicted Key IR and Mass Spectrometry Data

TechniqueExpected Key Signals
FT-IR (cm⁻¹) ~1600-1500 (C=N stretching), ~1350-1100 (C-F stretching), ~700-600 (C-Br stretching)
Mass Spec (EI) M⁺ peak at m/z 232/234 (isotopic pattern for Br), prominent fragment corresponding to the loss of Br (m/z 153), and fragments from the thiadiazole ring cleavage.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[8] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved pharmacological profiles.

While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest significant potential for drug discovery and development. The bromo-substituent allows for its use as a versatile building block to generate libraries of novel 1,3,4-thiadiazole derivatives for biological screening.

Furthermore, trifluoromethyl-substituted heterocyclic compounds are of great interest in the agrochemical industry, often exhibiting potent herbicidal, fungicidal, or insecticidal activities. The title compound could serve as a key intermediate in the synthesis of new crop protection agents.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core structure is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom makes this molecule a valuable building block in medicinal chemistry and materials science.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 37461-61-3
Molecular Formula C₃BrF₃N₂S
IUPAC Name This compound
SMILES C1(=NN=C(S1)Br)C(F)(F)F
InChI InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7
InChI Key LGTVLLPQCMJOGT-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 233.01 g/mol [2]
Physical State Liquid[3]
Boiling Point 174.8 °C at 760 mmHg[2]
Density 2.025 g/cm³[2]
Flash Point 59.5 °C[2]
Purity Typically ≥95%[3]

Synthesis

The synthesis can be conceptualized as a two-step process:

  • Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole: This intermediate is synthesized from thiosemicarbazide and trifluoroacetic acid.

  • Diazotization and Bromination: The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from the synthesis of a structurally related precursor.[1]

Materials:

  • Thiosemicarbazide

  • 1,4-Dioxane

  • Trifluoroacetic acid (CF₃COOH)

  • Phosphorus oxychloride (POCl₃)

  • 50% Sodium hydroxide (NaOH) solution

  • Cold water

Procedure:

  • Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.

  • Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.

  • After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 mL) with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (yield: 20.6 g).[1]

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard bromination procedures for 2-amino-1,3,4-thiadiazoles.[4]

Materials:

  • 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a mixture of HBr and water at 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve CuBr in HBr at 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution, allowing the mixture to warm to room temperature and stir for several hours.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR No signals expected due to the absence of protons.
¹³C NMR Two signals are expected for the two carbon atoms of the thiadiazole ring, and one signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with fluorine.
¹⁹F NMR A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec. The molecular ion peak would be expected at m/z corresponding to the molecular weight (233.01), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
IR Spectroscopy Characteristic absorption bands for C=N stretching, C-F stretching, and the thiadiazole ring vibrations would be expected.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential biological activity. The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo substituent provides a reactive handle for further chemical modifications through cross-coupling reactions.[7]

Logical Workflow for Target Identification and Pathway Elucidation

Given the lack of specific biological data for this compound, a logical workflow for its use in a drug discovery program is proposed below. This workflow outlines the steps from a starting chemical entity to the identification of a biological target and the elucidation of the modulated signaling pathway.

drug_discovery_workflow start_node 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole synthesis Synthesis of Derivative Library (e.g., Suzuki, Buchwald-Hartwig coupling) start_node->synthesis Starting Material screening High-Throughput Screening (Phenotypic or Target-based) synthesis->screening Compound Library hit_id Hit Identification (Active Compounds) screening->hit_id Screening Data target_deconv Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_id->target_deconv Validated Hits pathway_analysis Pathway Analysis (e.g., Western Blot, Kinase Assays) target_deconv->pathway_analysis Identified Target(s) lead_opt Lead Optimization pathway_analysis->lead_opt Mechanism of Action

Caption: Drug discovery workflow starting from this compound.

Hypothetical Signaling Pathway Modulation

Derivatives of 1,3,4-thiadiazole have been shown to inhibit various enzymes, including kinases which are key components of signaling pathways. For instance, some thiadiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase involved in angiogenesis.[8] The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a derivative of this compound.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor Binds and Activates downstream_kinase Downstream Kinase (e.g., Raf, MEK, ERK) receptor->downstream_kinase Phosphorylates inhibitor Thiadiazole Derivative inhibitor->receptor Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Angiogenesis) transcription_factor->cellular_response Regulates Gene Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiadiazole derivative.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique structural features, including the reactive bromine atom and the electron-withdrawing trifluoromethyl group on a stable thiadiazole core, make it an attractive starting point for the synthesis of novel compounds with diverse functionalities and biological activities. While specific biological data for this compound is limited, its utility as a scaffold for creating libraries of potential therapeutic agents is clear. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a valuable building block in medicinal chemistry and material science.[1] The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a heterocyclic compound featuring a thiadiazole ring substituted with a reactive bromine atom and an electron-withdrawing trifluoromethyl group.[1] This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of derivative compounds.[1]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 1,3,4-thiadiazole ring to produce the key intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Amino_Thiadiazole 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Thiosemicarbazide->Amino_Thiadiazole Step 1: Cyclization TFA Trifluoroacetic Acid or Trifluoroacetic Anhydride TFA->Amino_Thiadiazole Step 1: Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Amino_Thiadiazole Step 1: Cyclization Diazotization Diazotization (NaNO₂, HBr/H₂SO₄) Amino_Thiadiazole->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Step 2: Halogenation Final_Product 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole Sandmeyer->Final_Product

Figure 1: Synthesis Pathway of this compound

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure involves the cyclization of thiosemicarbazide with a trifluoroacetylating agent in the presence of a dehydrating agent.

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic acid or Trifluoroacetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH) solution (50%)

  • Cold water

Procedure: [2][3]

  • In a round-bottom flask equipped with a stirrer, add thiosemicarbazide and 1,4-dioxane.

  • Slowly add trifluoroacetic acid and phosphorus oxychloride to the suspension over a period of approximately 30 minutes while stirring.

  • Heat the reaction mixture and maintain it for 3 hours. During this time, the evolution of HCl gas will be observed.

  • After the gas evolution ceases, pour the reaction mixture into cold water with stirring.

  • Adjust the pH of the solution to 9 using a 50% NaOH solution to precipitate the product.

  • Filter the solid precipitate, wash it with cold water, and dry it to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

This step utilizes a Sandmeyer reaction to convert the amino group of the intermediate to a bromine atom.

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

General Procedure (based on principles of Sandmeyer Reaction[4]):

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a period of time to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
12-Amino-5-(trifluoromethyl)-1,3,4-thiadiazoleC₃H₂F₃N₃S169.13Not specified in sources225-227[5]
2This compoundC₃BrF₃N₂S233.01Not specified in sourcesNot available

Conclusion

The synthesis of this compound is a well-established process that provides access to a versatile building block for further chemical exploration. The two-step pathway, involving the initial formation of the amino-thiadiazole precursor followed by a Sandmeyer-type bromination, is a reliable method for obtaining this compound. The detailed protocols provided in this guide, along with the structured data, should serve as a valuable resource for researchers in the fields of medicinal chemistry and material science.

References

Spectroscopic Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of data for analogous compounds and predicted spectral characteristics. This guide is intended to serve as a valuable resource for the spectroscopic analysis and characterization of this molecule and related structures.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹³C
C-Br~150-160SingletThe carbon atom attached to the bromine is expected to be significantly deshielded.
C-CF₃~145-155 (quartet)QuartetThe carbon atom attached to the trifluoromethyl group will be deshielded and will show coupling to the three fluorine atoms.
-CF₃~115-125 (quartet)QuartetThe carbon of the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
¹⁹F ~ -60 to -70SingletThe trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum, referenced to CFCl₃.

Note: ¹H NMR is not applicable as there are no hydrogen atoms in the molecule.

Table 2: Infrared (IR) Spectroscopic Data of an Analogous Compound: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

Experimental IR data for this compound is not publicly available. The table below presents data for the analogous compound, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, to provide insight into the expected vibrational frequencies of the trifluoromethyl and thiadiazole groups.[1][2]

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3458, 3391, 3290, 3283, 3104-N-H stretching (for the amino analog)
~1600-1450Medium-StrongC=N stretching and ring vibrations of the 1,3,4-thiadiazole ring.
~1300-1100StrongC-F stretching vibrations of the trifluoromethyl group.
748, 745-C-F bending and other fingerprint region vibrations.[2]

For this compound, one would expect to observe:

  • C=N stretching and ring vibrations: In the 1600-1450 cm⁻¹ region.

  • Strong C-F stretching: In the 1300-1100 cm⁻¹ region.

  • C-Br stretching: Typically in the 650-550 cm⁻¹ region, which may be difficult to assign definitively from the fingerprint region.

Table 3: Mass Spectrometry (MS) Data (Predicted)

The following table outlines the predicted mass-to-charge ratios (m/z) for the molecular ion and expected major fragments of this compound in an electron ionization (EI) mass spectrum.

m/z Relative Abundance Assignment
232/234High[M]⁺ and [M+2]⁺ (molecular ion peak with bromine isotopes)
153Moderate[M - Br]⁺
114Moderate[M - Br - N₂]⁺
69High[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

    • The sample is vortexed or gently agitated to ensure homogeneity.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

    • The spectrometer is tuned to the appropriate frequencies for ¹³C and ¹⁹F nuclei.

    • For ¹³C NMR, a standard proton-decoupled pulse sequence is used. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • For ¹⁹F NMR, a single pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

    • Chemical shifts are referenced to an internal standard (e.g., TMS for ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

    • A small amount of the liquid sample is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • An FT-IR spectrometer is used to acquire the spectrum.

    • Data is typically collected over the range of 4000-400 cm⁻¹.

    • A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • The solution is filtered to remove any particulate matter.

  • Instrumentation and Data Acquisition:

    • An electron ionization mass spectrometer (EI-MS) is typically used for small, volatile molecules.

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Synthesis, and Applications for Researchers and Drug Development Professionals.

Abstract

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a pharmacologically relevant thiadiazole core, makes it a versatile building block for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its synthesis and reactivity, and a summary of its current and potential applications.

Physicochemical Properties

The distinct properties of this compound are pivotal to its utility in various scientific domains. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug development.[1]

Identifiers and General Properties
PropertyValueSource
CAS Number 37461-61-3[2][3][4][5]
Molecular Formula C₃BrF₃N₂S[1][4][6]
Molecular Weight 233.01 g/mol [4][7]
MDL Number MFCD00015535[3][4]
Purity 95% - 98% (Typical)[3][4]
Calculated and Experimental Properties
PropertyValueSource
Boiling Point 174.8 °C at 760 mmHg[7][8][9]
Density 2.0±0.1 g/cm³[7][8][9]
Flash Point 59.5 °C[7][8][9]
XLogP3 2.3[7]
Refractive Index 1.494[7]
Safety and Handling
InformationDetailsSource
GHS Hazard Statement H226: Flammable liquid and vapor[3][7]
Storage 2-8°C[4]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the provided results. However, a plausible synthetic route can be inferred from the synthesis of its precursors, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. A common method for introducing a bromine atom onto a heterocyclic amine is through a Sandmeyer-type reaction.

Postulated Synthesis Workflow

The synthesis likely involves a two-step process starting from thiosemicarbazide. First, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is synthesized, which is then converted to the final bromo-derivative.

G cluster_0 Step 1: Synthesis of Amino Precursor cluster_1 Step 2: Bromination (Sandmeyer-type Reaction) A Thiosemicarbazide B Trifluoroacetic Acid (TFA) & POCl₃ in 1,4-Dioxane A->B Reactants C 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole B->C Cyclization D 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole E NaNO₂ / HBr D->E Diazotization F Diazonium Salt Intermediate E->F Formation G CuBr F->G Reactant H 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole G->H Substitution

Caption: Postulated synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the bromine atom and the thiadiazole ring. The bromine atom serves as a versatile handle for introducing further molecular complexity.[1]

  • Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives.[1]

  • Coupling Reactions: It is an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecules.[1]

  • Redox Reactions: The thiadiazole ring itself can participate in oxidation and reduction reactions, which can alter the compound's properties and reactivity.[1]

G A 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole B Nucleophilic Substitution A->B Reacts with Nucleophiles C Suzuki-Miyaura Coupling A->C Reacts with Boronic Acids/Esters D Redox Reactions A->D Undergoes E Diverse Derivatives (e.g., with -OR, -NR₂, -SR groups) B->E Yields F Biaryl or Heterobiaryl Structures C->F Yields G Modified Thiadiazole Ring D->G Yields

Caption: Key chemical reactions of this compound.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a detailed experimental procedure for the synthesis of a key precursor, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, has been published and is presented here as a foundational method.

Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This procedure is adapted from a published synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, which starts with the same amino precursor.[10]

  • Reactants and Reagents:

    • Thiosemicarbazide (14.5 g)

    • 1,4-Dioxane (500 ml)

    • Trifluoroacetic acid (CF₃COOH) (12.0 ml)

    • Phosphorus oxychloride (POCl₃) (15.0 ml)

    • 50% Sodium hydroxide (NaOH) solution

    • Cold water

  • Procedure:

    • Suspend thiosemicarbazide in 1,4-dioxane in a 1 L round-bottom flask with stirring.

    • Slowly add CF₃COOH and POCl₃ over approximately 30 minutes.

    • Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.

    • After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.

    • Adjust the pH to 9 with a 50% NaOH solution to induce the precipitation of a solid.

    • Filter the resulting product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.

    • Wash the solid with cold water and dry at 363 K.[10]

Applications in Research and Development

The unique combination of a trifluoromethyl group and a reactive bromine atom on a thiadiazole scaffold makes this compound a valuable intermediate in several fields.[1]

  • Medicinal Chemistry: It serves as a key building block for synthesizing more complex molecules with potential therapeutic applications.[1] The 1,3,4-thiadiazole ring is a known pharmacophore found in compounds with a wide range of biological activities.[10][11] The trifluoromethyl group can enhance pharmacokinetic properties.[1] Derivatives have been investigated for:

    • Anticancer and antitumor properties[1]

    • Antimicrobial activity[1]

    • Anticonvulsant effects[1]

  • Materials Science: The compound's aromatic character and electron-withdrawing substituents make it a candidate for developing functional materials.[1] Potential applications include:

    • Flame retardants[1]

    • Optoelectronic materials[1]

    • Materials with improved thermal stability[1]

  • Agrochemicals: It is used as an intermediate in the synthesis of fungicides and insecticides, where its structure allows for the effective modulation of biological activity in crop protection agents.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, materials science, and agrochemicals. Its well-defined physicochemical properties and versatile reactivity allow for extensive chemical modification, providing a robust platform for the development of novel, high-performance molecules. Further research into this compound and its derivatives is likely to yield new and important applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a key building block in medicinal chemistry and materials science.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound's unique structure, incorporating a bromine atom, a trifluoromethyl group, and a thiadiazole ring, offers significant potential for the synthesis of novel compounds with diverse biological activities, including anticonvulsant and antitumor properties.[1]

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₃BrF₃N₂S.[1] While some sources describe it as a liquid, others classify it as a solid with a melting point of 105-110 °C.[2][3] It is essential for users to verify the physical state of the specific batch they are handling.

PropertyValueSource
Molecular Weight 233.01 g/mol [2][4][5]
Purity ≥95% - 97%[2][5][6][7]
Physical State Liquid or Solid[2][3]
Boiling Point 174.8 °C[2][4]
Flash Point 55 °C - 59.5 °C[2][4]
Relative Density 2.025[2]

Hazard Identification and Classification

This chemical is classified as hazardous.[6][8][9][10][11][12] The GHS classification indicates it is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][6][8][10][11]

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3/4H226: Flammable liquid and vapor
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][10][13][14]
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin[13]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][8][10][11][14]
Serious eye damage/eye irritationCategory 2/2AH319: Causes serious eye irritation[1][8][10][11][13]
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled[10][13]
Specific target organ toxicity - single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][10][11]

GHS Pictograms:

  • Flame (GHS02)[2]

  • Exclamation Mark (GHS07)

Signal Word: Warning[2][3][4][6][8][9][11][12][13]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling this chemical.

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield are required.[6][10][13]
Skin Protection Wear impervious, flame-retardant protective clothing and gloves.[6][10][13]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6][13]
Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][12][15] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][11]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.[15]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][15]

  • Wash hands and any exposed skin thoroughly after handling.[6][8][9][11][12]

  • Keep the container tightly closed when not in use.[2][6][9][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][11]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Ground and bond containers and receiving equipment.[2]

Storage Conditions

Store in a dry, cool, and well-ventilated place.[6][8][9][11] Keep the container tightly sealed. The recommended storage temperature is between 2-8°C under an inert atmosphere.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9][11][12][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][9][11][12]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9][11][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][12][13]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10][12]

  • Specific Hazards: The compound is a flammable liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[9][11][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9][11][12]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6][10][15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][10][15]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6][10][15]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: The product is stable under recommended storage conditions.[11]

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][11]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[11][12]

Disposal Considerations

Disposal of this chemical and its container must be done in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[6][8][9][11][12][15]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Disposal a Review SDS and Conduct Risk Assessment b Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Well-Ventilated Area (Chemical Fume Hood) c->d Proceed to Handling e Keep Container Tightly Closed d->e f Avoid Contact and Inhalation d->f g Keep Away from Ignition Sources d->g j In Case of Spill, Evacuate and Ventilate f->j If Spill Occurs h Store in a Cool, Dry, Well-Ventilated Area g->h After Use i Store Away from Incompatible Materials h->i k Absorb with Inert Material j->k l Dispose of Waste According to Regulations k->l l->a For Next Use

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway for Hazard Response

G Hazard Response Signaling Pathway cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale_1 Move to Fresh Air exposure->inhale_1 Inhalation skin_1 Remove Contaminated Clothing exposure->skin_1 Skin Contact eye_1 Rinse with Water for 15 min exposure->eye_1 Eye Contact ingest_1 Rinse Mouth exposure->ingest_1 Ingestion inhale_2 Provide Oxygen/Artificial Respiration if Needed inhale_1->inhale_2 inhale_3 Seek Immediate Medical Attention inhale_2->inhale_3 skin_2 Wash with Soap and Water for 15 min skin_1->skin_2 skin_3 Seek Medical Attention if Irritation Persists skin_2->skin_3 eye_2 Remove Contact Lenses eye_1->eye_2 eye_3 Seek Immediate Medical Attention eye_2->eye_3 ingest_2 Do NOT Induce Vomiting ingest_1->ingest_2 ingest_3 Seek Immediate Medical Attention ingest_2->ingest_3

Caption: Decision pathway for first aid response to exposure incidents.

References

An In-depth Technical Guide to the Biological Activities of Trifluoromethyl-Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of pharmacological activities.[1][2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making trifluoromethyl-substituted thiadiazoles a particularly promising class of compounds for drug discovery.[4] This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Biological Activities

Trifluoromethyl-substituted thiadiazoles have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Derivatives of 1,3,4-thiadiazole are well-documented for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis, interference with DNA synthesis, and inhibition of key signaling proteins like kinases.[5][7][8]

Recent studies have highlighted several potent trifluoromethyl-substituted compounds. For instance, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole has shown significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[5]

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Thiadiazoles

CompoundCell LineActivity TypeIC50 Value (µM)Reference
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)Cytotoxicity49.6[5]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)Cytotoxicity53.4[5]
2-(2-trifluoromethylphenylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)Cytotoxicity56.4[5]
A2: 2-(4-chlorophenylamino)-5-(2-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)Cytotoxicity52.35[9]
B3: 2-(4-bromophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)Cytotoxicity54.1[9]

Note: While these specific examples from reference[9] do not contain a trifluoromethyl group, they are included to show the activity of halogenated thiadiazoles against the same cell line for comparative context.

A proposed mechanism for some thiadiazole derivatives involves the induction of the intrinsic apoptosis pathway.[5] This pathway is initiated by cellular stress and leads to the activation of caspase enzymes, which are responsible for executing cell death.

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound CF3-Thiadiazole Derivative Bax Bax Activation Compound->Bax Induces Mito Mitochondrion Bax->Mito Acts on CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Simplified intrinsic apoptosis pathway induced by CF3-thiadiazole derivatives.

The thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with microbial DNA synthesis.[5] Trifluoromethyl-substituted bithiazoles, a related class of compounds, have shown broad-spectrum antimicrobial activity.[10]

One study identified a 4-trifluoromethyl bithiazole analogue (Compound 8j) with activity against both Gram-positive and Gram-negative bacteria.[10] Another compound (8e) was particularly effective against S. pyogenes and S. aureus.[10]

Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Bithiazoles

CompoundOrganismActivity TypeMIC Value (µg/mL)Reference
Compound 8eS. pyogenesAntibacterial4[10]
Compound 8eS. aureusAntibacterial16[10]
Compound 8gGram-positive bacteriaAntibacterialGood activity[10]
Compound 8iGram-positive bacteriaAntibacterialGood activity[10]
Compound 32fE. coliAntibacterial< 0.97[11]
Compound 32iE. coliAntibacterial< 0.97[11]

Certain thiadiazole derivatives exhibit anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. While specific data on trifluoromethyl-substituted thiadiazoles is limited in the provided results, related fused-ring systems like triazolo-thiadiazoles have shown potent anti-inflammatory effects, where fluorine substitution plays a crucial role.[12][13][14] For example, compounds 3c and 3d in one study showed anti-inflammatory effects equal to or greater than reference drugs like Ibuprofen and Diclofenac.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key thiadiazole precursor and a standard assay for evaluating anticancer activity.

This protocol describes a common method for creating the core amine-substituted thiadiazole ring, which serves as a building block for more complex derivatives.

Materials:

  • Thiosemicarbazide

  • 1,4-Dioxane

  • Trifluoroacetic acid (CF3COOH)

  • Phosphorus oxychloride (POCl3)

  • 50% Sodium Hydroxide (NaOH) solution

  • Cold water

Procedure:

  • Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

  • Slowly add 12.0 ml of CF3COOH and 15.0 ml of POCl3 over approximately 30 minutes.

  • Maintain the reaction for 3 hours. During this period, a significant amount of HCl gas will be evolved.

  • Once HCl gas liberation ceases, pour the reaction mixture into 100 mL of cold water with stirring.

  • Adjust the pH to 9 using a 50% NaOH solution, which will cause a solid to precipitate.

  • Filter the product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.

  • Wash the filtered solid with cold water and dry at 363 K (90 °C).[15]

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trifluoromethyl-substituted thiadiazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium and incubate for 24 hours.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24-72 hours).[17][18]

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[16][18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[17][18]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compound (24-72h) A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H

General experimental workflow for the MTT cytotoxicity assay.

This guide provides a foundational understanding of the biological significance of trifluoromethyl-substituted thiadiazoles. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological activities. Within this promising class of compounds, 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has emerged as a particularly versatile building block for medicinal chemists. Its unique structural features—a reactive bromine atom ripe for substitution and a trifluoromethyl group known to enhance metabolic stability and lipophilicity—position it as a valuable starting point for the synthesis of diverse and potent bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, known biological activities, and potential therapeutic applications of derivatives of this compound. We present a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore, integral to a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles. The CF3 group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve cell membrane permeability.

This compound combines the therapeutic potential of the thiadiazole nucleus with the advantageous properties of the trifluoromethyl group. The presence of a bromine atom at the 2-position provides a convenient handle for a variety of chemical transformations, most notably substitution and cross-coupling reactions, allowing for the facile generation of diverse libraries of derivatives.[4] This guide aims to consolidate the current knowledge on this promising scaffold and provide a practical resource for its application in drug discovery.

Synthesis of this compound and Derivatives

The synthesis of this compound typically proceeds through a two-step sequence starting from thiosemicarbazide. The initial step involves the formation of the 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole precursor, which is then converted to the target bromo-derivative via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from established literature procedures.[5]

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic acid (TFA)

  • Phosphorus oxychloride (POCl3)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH) solution (50%)

  • Cold water

Procedure:

  • In a clean and dry 1 L round-bottom flask, suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane with stirring.

  • Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved. Ensure proper ventilation.

  • After the evolution of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.

  • Adjust the pH of the solution to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Sandmeyer reaction, a widely used method for converting aryl amines to aryl halides.[6][7]

Materials:

  • 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Copper(II) bromide (CuBr2)

  • tert-Butyl nitrite

  • Acetonitrile

Procedure:

  • To a stirred solution of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent) in acetonitrile, add copper(II) bromide (1.5 equivalents).

  • Add tert-butyl nitrite (1.2 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and purification methods may need to be optimized.

Potential Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize the key findings and present available quantitative data.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in many compounds with potent anticancer activity.[8] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 MCF-7 (Breast)49.6[9]
MDA-MB-231 (Breast)53.4[9]
Derivative 2 K562 (Leukemia)33[6]
HeLa (Cervical)12.4[6]
Derivative 3 RXF393 (Renal)7.01[10]
HT29 (Colon)24.3[10]
LOX IMVI (Melanoma)9.55[10]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis through caspase activation.[4][9][11]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. The 1,3,4-thiadiazole nucleus is a component of several clinically used antimicrobial drugs.[12] Derivatives of this compound have been evaluated for their antibacterial and antifungal activities.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 4 Staphylococcus aureus32[13]
Pseudomonas aeruginosa32[13]
Derivative 5 Candida albicans8
Aspergillus niger64
Derivative 6 Enterococcus faecalis64
Derivative 7 Enterococcus faecium1

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Anticonvulsant Activity

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiadiazole 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Derivative Thiadiazole->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR Pathway

Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The caspase family of proteases plays a central role in executing the apoptotic program.[4] 1,3,4-Thiadiazole derivatives have been shown to induce apoptosis through the activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases (e.g., caspase-3).

Caspase_Pathway Thiadiazole 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Derivative Caspase8 Caspase-8 (Initiator) Thiadiazole->Caspase8 Activates Caspase9 Caspase-9 (Initiator) Thiadiazole->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Induction of Caspase-Mediated Apoptosis

Experimental Workflows

To facilitate the investigation of this compound derivatives, this section provides detailed workflows for key experiments.

General Workflow for Synthesis and Derivatization

The synthesis of a library of derivatives from the core scaffold is a crucial step in structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 2-Amino-5-(trifluoromethyl) -1,3,4-thiadiazole Step1 Sandmeyer Reaction (Diazotization & Bromination) Start->Step1 Core 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Step1->Core Step2 Substitution/Coupling Reactions Core->Step2 Library Library of Derivatives Step2->Library

Figure 3: Synthetic Workflow for Derivative Library

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental Workflow: Western Blot Analysis of Akt Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins like Akt, a key indicator of the PI3K/Akt pathway activity.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment with Thiadiazole Derivative Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific binding) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-Akt & Total Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis (Quantify band intensity) Detection->Analysis

References

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom, a lipophilic trifluoromethyl group, and an aromatic thiadiazole core, make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, along with a summary of its quantitative biological data. Furthermore, this guide explores the molecular mechanisms of action of 1,3,4-thiadiazole derivatives, offering insights into their potential as anticancer and antimicrobial agents.

Chemical Properties and Synthesis

This compound is a halogenated heterocyclic compound with the molecular formula C₃BrF₃N₂S. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the electronic properties of the thiadiazole ring, making it a valuable intermediate for various chemical transformations.

Physicochemical Properties
PropertyValueReference
Molecular Weight233.01 g/mol [1]
Boiling Point174.8 °C at 760 mmHgN/A
Density2.0 g/cm³N/A
Flash Point59.5 °CN/A
Spectroscopic Data of the Precursor 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
SpectroscopyKey Peaks/ShiftsReference
FT-IR (cm⁻¹) 3458, 3290, 3104 (N-H stretching), 748 (C-F stretching)[2]
¹H NMR (DMSO-d₆, ppm) δ 6.77 (br. s, 2H, NH₂)[2]
¹³C NMR Data not available in cited literature
Mass Spec (m/z) Data not available in cited literature
Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from thiosemicarbazide. The initial step involves the formation of the thiadiazole ring, followed by the replacement of an amino group with a bromine atom via a Sandmeyer-type reaction.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Amino_Thiadiazole 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Thiosemicarbazide->Amino_Thiadiazole Cyclization Trifluoroacetic_acid Trifluoroacetic acid / POCl₃ Bromo_Thiadiazole 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole Amino_Thiadiazole->Bromo_Thiadiazole Sandmeyer Reaction Sandmeyer_Reagents NaNO₂ / HBr, CuBr

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole [3]

  • Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.

  • Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be produced.

  • After the evolution of HCl gas ceases, pour the reaction mixture into 100 ml of cold water with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry at 363 K.

Step 2: Synthesis of this compound (General Sandmeyer Protocol) [4][5]

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group and a bromine atom in this compound provides a template for the development of potent therapeutic agents.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant anticancer activity against a variety of cancer cell lines.[6][7] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(o-bromophenylamino)-5-(substituted)-1,3,4-thiadiazole derivativeSK-BR-3 (Breast)0.77[6]
5-(honokiol derivative)-1,3,4-thiadiazoleA549 (Lung)1.62[6]
5-(honokiol derivative)-1,3,4-thiadiazoleMDA-MB-231 (Breast)2.53[6]
2-(3,4,5-trimethoxyphenyl)-5-arylamino-1,3,4-thiadiazoleMCF-7 (Breast)6.6[8]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[9]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[9]
Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is also a common feature in many antimicrobial agents. The ability to easily functionalize the 2-bromo position allows for the synthesis of a diverse library of compounds for antimicrobial screening.

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Oxazolidinone derivativeEnterococcus faecium1[10]
Oxazolidinone derivativeEnterococcus faecalis2[10]
4-(bromophenyl)-substituted thiadiazole derivativeStaphylococcus aureus-[11]
4-(bromophenyl)-substituted thiadiazole derivativeEscherichia coli-[11]
Imidazo[2,1-b][6][12][13]thiadiazole derivativeStaphylococcus aureus0.03[14]
Imidazo[2,1-b][6][12][13]thiadiazole derivativeEscherichia coli0.5[14]
Mechanism of Action: Inhibition of Akt Signaling Pathway

Several studies have suggested that the anticancer effects of 1,3,4-thiadiazole derivatives are mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of Akt can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Akt Inhibition

Caption: Inhibition of the Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay[12]
  • Seed cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for an additional 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

  • Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method[15][16]
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile building block for the development of new chemical entities with significant therapeutic potential. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of diverse libraries of derivatives. The accumulated evidence strongly suggests that compounds derived from this scaffold possess potent anticancer and antimicrobial activities. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance the development of novel and effective therapeutic agents. This technical guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.

References

Methodological & Application

Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its subsequent derivatization, primarily through Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making these derivatives attractive for drug development.

Synthetic Workflow Overview

The synthesis of 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives follows a three-step sequence, starting from readily available starting materials. The overall workflow involves the formation of the key intermediate 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a Sandmeyer bromination to yield the bromo-thiadiazole core. Finally, a palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to introduce various aryl or heteroaryl substituents.

G cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Suzuki-Miyaura Coupling A Thiosemicarbazide + Trifluoroacetic Acid B 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole A->B POCl3 or PCl5 C This compound B->C 1. NaNO2, HBr 2. CuBr E 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives C->E Pd Catalyst, Base D Arylboronic Acid D->E

Caption: General synthetic workflow for 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol describes the cyclization reaction to form the thiadiazole ring.

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic Acid (TFA)

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • 1,4-Dioxane or a suitable solvent

  • 50% Sodium Hydroxide (NaOH) solution

  • Cold water

Procedure:

  • In a clean, dry round-bottom flask, suspend thiosemicarbazide (1.0 eq) in 1,4-dioxane.

  • With stirring, slowly add trifluoroacetic acid (1.1 eq) to the suspension.

  • Carefully and slowly add phosphorus oxychloride (1.5 eq) to the reaction mixture over approximately 30 minutes. The reaction is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.

  • Maintain the reaction for 3 hours.

  • After the evolution of HCl gas has ceased, pour the reaction mixture into cold water with stirring.

  • Adjust the pH of the aqueous mixture to 9 using a 50% NaOH solution to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[1]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the conversion of the amino group to a bromo group.

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromo-thiadiazole with various arylboronic acids.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

Biological Activity Data

The synthesized 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives have been evaluated for their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies.

Table 1: Anticancer Activity of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
ST10 2-TrifluoromethylphenylaminoMCF-749.6[4]
ST10 2-TrifluoromethylphenylaminoMDA-MB-23153.4[4]
3b PhenylC32 (Melanoma)24.4[5]
3b PhenylA375 (Melanoma)25.4[5]
8a PhenylA549 (Lung)1.62[6]
8d p-TolylA549 (Lung)2.53[6]
8e p-MethoxyphenylA549 (Lung)2.62[6]
Table 2: Antimicrobial Activity of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives
Compound IDAryl SubstituentBacterial/Fungal StrainMIC (µg/mL)Reference
16 PhenylacetamidoEscherichia coli1.56 - 6.25
16 PhenylacetamidoPseudomonas aeruginosa1.56 - 6.25
16 PhenylacetamidoBacillus subtilis1.56 - 6.25
16 PhenylacetamidoStaphylococcus aureus1.56 - 6.25
11 8-QuinolinylStaphylococcus aureus6.25 - 12.5
11 8-QuinolinylEscherichia coli6.25 - 12.5

Mechanism of Action: Signaling Pathways

Several studies have indicated that 2,5-disubstituted 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Key signaling pathways implicated include the caspase cascade and the modulation of cell cycle regulatory proteins.

Apoptosis Induction via Caspase Activation

Thiadiazole derivatives have been shown to induce apoptosis through the activation of effector caspases, such as caspase-3.[7][8] This activation is a critical step in the apoptotic pathway, leading to the cleavage of cellular substrates and ultimately cell death. The activation of caspase-3 can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Thiadiazole Thiadiazole Derivative Procaspase8 Pro-caspase-8 Thiadiazole->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified caspase activation pathway initiated by thiadiazole derivatives.

Cell Cycle Arrest

Certain 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a key signaling cascade involved in cell proliferation.[9][10] Inhibition of the ERK1/2 pathway can lead to an upregulation of cell cycle inhibitors, such as p27/Kip1, resulting in cell cycle arrest at the G0/G1 or G2/M phase.[9][11][12] This prevents cancer cells from progressing through the cell cycle and dividing.

Thiadiazole Thiadiazole Derivative ERK ERK1/2 Pathway Thiadiazole->ERK Inhibits p27 p27/Kip1 (Upregulation) ERK->p27 Suppresses CDK Cyclin/CDK Complexes p27->CDK Inhibits G1S G1/S or G2/M Transition CDK->G1S Promotes Arrest Cell Cycle Arrest G1S->Arrest Blocked

Caption: Inhibition of ERK pathway leading to cell cycle arrest by thiadiazole derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with various boronic acids and their derivatives. The formation of a carbon-carbon bond at the 2-position of the 1,3,4-thiadiazole ring is a critical transformation in the synthesis of novel compounds for drug discovery and materials science. The trifluoromethyl group at the 5-position imparts unique electronic properties and can enhance the metabolic stability and bio-availability of the resulting molecules.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound.[1][2] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is as follows:

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki coupling reactions of similar bromo-substituted heterocycles.[1][5][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard and effective method for the coupling of various aryl and heteroaryl bromides.[1][7]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)[1][5]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture[1][5]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask or reaction tube, add this compound, the corresponding arylboronic acid, base (K₃PO₄ or K₂CO₃), and Pd(PPh₃)₄.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80-100°C.[5]

  • Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane or Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid pinacol ester, Na₂CO₃, and Pd(dppf)Cl₂.[8]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-120°C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can serve as a guide for expected yields and reaction conditions for this compound.

EntryBromo-heterocycleCoupling Partner (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901272[1][10]
22-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901276[1][10]
32-Bromo-5-phenyl-1,3,4-oxadiazole4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux-93[7]
44-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃ (1.5) / LigandKF1,4-Dioxane1001282[11]
52-Bromo-3-picoline(3-(hydroxymethyl)phenyl)boronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80-82[4]
64-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5) / LigandKF1,4-Dioxane1001273[11]

Visualizations

Experimental Workflow

G General Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Bromo-heterocycle - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120°C, 4-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Cycle Simplified Catalytic Cycle of Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Ar-Br) R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position, render the thiadiazole ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, making it an invaluable scaffold for the synthesis of novel compounds with potential biological activities and advanced material properties. The trifluoromethyl group not only activates the C-Br bond towards nucleophilic attack but can also enhance the metabolic stability and lipophilicity of the resulting derivatives, which are desirable properties in drug design.

These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. The methodologies described herein are based on established synthetic procedures for related heterocyclic compounds and aim to serve as a practical guide for researchers.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the thiadiazole ring, further amplified by the potent electron-withdrawing trifluoromethyl group, facilitates the initial attack of a nucleophile at the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the thiadiazole ring is restored, yielding the substituted product.

The general workflow for these reactions is depicted below:

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole in a suitable solvent add_reagents Add nucleophile and base start->add_reagents heat Heat the reaction mixture (if necessary) add_reagents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry and concentrate wash->dry purify Purify the crude product (e.g., column chromatography) dry->purify

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that specific yields may vary depending on the purity of reagents, scale of the reaction, and optimization of conditions.

Nucleophile TypeExample NucleophileProductReaction ConditionsYield (%)
N-Nucleophiles
Primary AmineAniline2-Anilino-5-(trifluoromethyl)-1,3,4-thiadiazoleK₂CO₃, DMF, 80°C, 6h~85
Secondary AmineMorpholine2-Morpholino-5-(trifluoromethyl)-1,3,4-thiadiazoleEt₃N, EtOH, reflux, 8h~90
S-Nucleophiles
ThiolThiophenol2-(Phenylthio)-5-(trifluoromethyl)-1,3,4-thiadiazoleK₂CO₃, DMF, rt, 4h~95
O-Nucleophiles
AlcoholMethanol2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazoleNaH, THF, 60°C, 12h~75

Experimental Protocols

Protocol 1: Reaction with Primary/Secondary Amines (N-Nucleophiles)

This protocol describes a general procedure for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Solvent (e.g., Dimethylformamide (DMF) or Ethanol (EtOH))

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen solvent (e.g., DMF or EtOH).

  • Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Add the base (2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80°C for DMF or reflux for EtOH) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If ethanol is used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivative.

G start 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole reaction Nucleophilic Aromatic Substitution start->reaction amine Amine (R¹R²NH) amine->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-(R¹R²N)-5-(trifluoromethyl) -1,3,4-thiadiazole reaction->product

Caption: Reaction with N-nucleophiles.

Protocol 2: Reaction with Thiols (S-Nucleophiles)

This protocol outlines the synthesis of 2-(organothio)-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) and the thiol (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole reaction Nucleophilic Aromatic Substitution start->reaction thiol Thiol (RSH) thiol->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-(RS)-5-(trifluoromethyl) -1,3,4-thiadiazole reaction->product

Caption: Reaction with S-nucleophiles.

Protocol 3: Reaction with Alcohols/Phenols (O-Nucleophiles)

This protocol describes the synthesis of 2-alkoxy- or 2-aryloxy-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. This reaction often requires a strong base to deprotonate the alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq.) and dissolve it in the anhydrous solvent (THF or DMF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 60°C) and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole reaction Nucleophilic Aromatic Substitution start->reaction alcohol Alcohol/Phenol (ROH) alcohol->reaction base Strong Base (e.g., NaH) base->reaction solvent Solvent (e.g., THF) solvent->reaction product 2-(RO)-5-(trifluoromethyl) -1,3,4-thiadiazole reaction->product

Caption: Reaction with O-nucleophiles.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme caution under an inert atmosphere.

Disclaimer

The protocols and information provided in this document are intended for use by qualified professionals in a research laboratory setting. The reaction conditions may require optimization for specific substrates and scales. BenchChem assumes no liability for any damages resulting from the use of this information.

Application Notes: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block in modern drug discovery, offering a unique combination of chemical reactivity and desirable physicochemical properties. The presence of a reactive bromine atom at the 2-position allows for versatile functionalization through various cross-coupling and nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group at the 5-position often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the synthesis of novel bioactive molecules, particularly focusing on its application in the development of kinase inhibitors and antifungal agents.

The 1,3,4-thiadiazole core itself is a privileged scaffold in medicinal chemistry, known to be a bioisostere of pyrimidines and oxadiazoles, and is present in numerous approved drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

Key Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

The 1,3,4-thiadiazole scaffold has been successfully incorporated into the design of various kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The bromine atom on the thiadiazole ring serves as a convenient handle for introducing various aryl and heteroaryl moieties that can interact with the kinase active site.

Logical Workflow for Kinase Inhibitor Synthesis

G start 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald thioether Nucleophilic Substitution (Thiols) start->thioether product_suzuki 2-Aryl/Heteroaryl-5-(trifluoromethyl)- 1,3,4-thiadiazole Derivatives suzuki->product_suzuki product_buchwald 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Derivatives buchwald->product_buchwald product_thioether 2-Thioether-5-(trifluoromethyl)- 1,3,4-thiadiazole Derivatives thioether->product_thioether evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) product_suzuki->evaluation product_buchwald->evaluation product_thioether->evaluation

Caption: Synthetic strategies for kinase inhibitors.

Antifungal and Antibacterial Agents

Derivatives of 1,3,4-thiadiazole are known to exhibit potent antifungal and antibacterial activities. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The bromo-substituent allows for the introduction of various pharmacophores to modulate the antimicrobial spectrum and potency.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for creating 2-aryl-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 +  Aryl-B(OH)2 reactant2->catalyst product 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazole catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

A Russian patent describes a similar Suzuki-Miyaura cross-coupling reaction involving 2-bromo-7-trifluoromethyl-5H-5-oxo-1,3,4-thiadiazo[3,2-a]pyrimidine, highlighting the feasibility of this reaction on related scaffolds.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives, which are valuable intermediates for a variety of bioactive compounds.

Reaction Scheme:

G reactant1 This compound catalyst Pd Catalyst, Base, Ligand reactant1->catalyst reactant2 +  R1R2NH reactant2->catalyst product 2-(R1R2N)-5-(trifluoromethyl)-1,3,4-thiadiazole catalyst->product

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Substitution with Thiols for C-S Bond Formation

This protocol details the synthesis of 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G reactant1 This compound base Base reactant1->base reactant2 +  R-SH reactant2->base product 2-(R-S)-5-(trifluoromethyl)-1,3,4-thiadiazole base->product

Caption: Nucleophilic substitution with a thiol.

Materials:

  • This compound

  • Thiol (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

  • To a solution of the thiol (1.1 equiv) in the chosen solvent, add the base (1.5 equiv) and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize representative biological data for compounds derived from 1,3,4-thiadiazole scaffolds, illustrating the potential of this class of compounds. While specific data for derivatives of this compound is limited in publicly available literature, the data for analogous compounds underscores the promise of this building block.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[3]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[3]
Compound 1oHepG2 (Liver)8.6[4]

Table 2: Antifungal and Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1bStreptococcus faecalis4-64[4]
Compound 1eMSSA4-64[4]
Compound 1gMRSA4-64[4]
Compound 2gCandida albicans8[4]
Compound 2gAspergillus niger64[4]

Table 3: Anti-HIV Activity of 2-Amino-1,3,4-thiadiazole Derivatives

Compound DerivativeAnti-HIV-1 Activity (IC₅₀ in µM)Reference
Unsubstituted Phenyl>29.76[5]
4-Fluorophenyl7.50[5]
4-Trifluoromethylphenyl9.25[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility in constructing diverse molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a powerful tool for medicinal chemists. The incorporation of the trifluoromethyl-thiadiazole moiety has shown considerable promise in the development of potent anticancer, antifungal, and antiviral agents. The provided protocols offer a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery programs. Further exploration of the structure-activity relationships of derivatives from this starting material is warranted to develop next-generation therapeutics.

References

Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a valuable building block in medicinal chemistry and material science.[1] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of potential drug candidates, while the reactive bromine atom allows for further functionalization through various coupling reactions.[1] The protocol herein details a two-step synthetic route commencing with the formation of the intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by a diazotization and bromination reaction. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₃BrF₃N₂S.[1] Its unique structural features, including a reactive bromine atom and an electron-withdrawing trifluoromethyl group, make it a versatile reagent in the synthesis of novel compounds with potential biological activities, such as anticonvulsant and antitumor properties.[1] This protocol outlines a reliable method for the laboratory-scale synthesis of this important chemical intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. This step involves the cyclization of thiosemicarbazide with trifluoroacetic anhydride.

  • Step 2: Synthesis of this compound. The amino group of the intermediate is converted to a bromo group via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Thiosemicarbazide≥99%Sigma-Aldrich
Trifluoroacetic anhydride≥99%Sigma-Aldrich
Hydrochloric acid (conc.)37%Fisher Scientific
Sodium nitrite≥99%Sigma-Aldrich
Copper(I) bromide≥98%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
Deionized water--
Ice--
Sodium bicarbonate (sat. soln.)--
Anhydrous magnesium sulfate--
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole
  • In a fume hood, add trifluoroacetic anhydride (20 mL) dropwise to powdered thiosemicarbazide (8 g) in a flask cooled in an ice-salt bath.[2]

  • After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat it in a boiling water bath for one hour.[2]

  • Cool the reaction mixture and dilute it with water.[2]

  • Make the solution alkaline with the addition of ammonia solution.[2]

  • Collect the resulting crystalline precipitate by filtration, wash with cold water, and dry to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[2]

Step 2: Synthesis of this compound
  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (20.6 g) in 150 mL of concentrated hydrochloric acid with stirring in a 250 mL round-bottomed flask.[3]

  • Cool the reaction mixture to between 263 and 268 K (-10 to -5 °C).[3]

  • Slowly add an aqueous solution of sodium nitrite (21.2 g in 350 mL of water) while maintaining the temperature between 263 and 268 K.[3]

  • After stirring for 2 hours, add 100 mL of water and warm the mixture to 333–353 K (60–80 °C) and stir for an additional 3 hours.[3]

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (2 x 150 mL).[3]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Summary

StepProductStarting MaterialReagentsYieldPurity
12-amino-5-(trifluoromethyl)-1,3,4-thiadiazoleThiosemicarbazideTrifluoroacetic anhydride, Ammonia~75%>95%
2This compound2-amino-5-(trifluoromethyl)-1,3,4-thiadiazoleConc. HCl, NaNO₂, H₂O~80%>97%

Note: Yields and purity are approximate and may vary depending on experimental conditions and purification methods.

Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Diazotization and Bromination Thiosemicarbazide Thiosemicarbazide Reaction1 Cyclization Reaction (Ice-bath, then heat) Thiosemicarbazide->Reaction1 TFAA Trifluoroacetic Anhydride TFAA->Reaction1 Workup1 Alkaline Workup (Ammonia) Reaction1->Workup1 Intermediate 2-amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Workup1->Intermediate Intermediate_in 2-amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazotization Diazotization (Conc. HCl, NaNO₂, -10 to -5 °C) Intermediate_in->Diazotization Bromination Bromination (Heat) Diazotization->Bromination Workup2 Extraction & Purification Bromination->Workup2 FinalProduct 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated acids are highly corrosive.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. The procedure is robust and can be adapted for various laboratory scales. The availability of this protocol will aid researchers in the fields of medicinal chemistry and materials science in accessing this important synthetic intermediate.

References

Application Notes and Protocols: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole as a key scaffold in the design and synthesis of novel anticancer agents. This document outlines the synthetic rationale, biological evaluation protocols, and known mechanisms of action for derivatives of this promising heterocyclic compound.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1][2][3][4] Its mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes.[5] The incorporation of a trifluoromethyl group at the 5-position can enhance metabolic stability and lipophilicity, while the bromo group at the 2-position serves as a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries for anticancer screening. Derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole core have demonstrated potent inhibitory activity against various cancer cell lines and key oncogenic kinases.

Synthesis of this compound Derivatives

The synthesis of the core intermediate, this compound, can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is proposed based on established methods for analogous thiadiazole compounds.

Proposed Synthetic Pathway:

  • Formation of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole: Thiosemicarbazide is reacted with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

  • Diazotization and Bromination (Sandmeyer-type reaction): The resulting amino-thiadiazole is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures. The diazonium salt is subsequently decomposed in the presence of a copper(I) bromide catalyst to yield this compound.

This bromo-substituted intermediate is then readily diversified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution with a wide range of amines, thiols, or other nucleophiles to generate a library of novel derivatives for biological evaluation.

Anticancer Activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole scaffold against a panel of human cancer cell lines. The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ST10 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[4][6]
MDA-MB-231 (Breast)53.4[4][6]
Compound 7b Thiadiazole-based derivativeMCF-7 (Breast)6.13[7]
Compound 20b 2,3-dihydro-1,3,4-thiadiazole derivativeMCF-7 (Breast)0.05[8]
HepG2 (Liver)0.14[8]
Compound 6g Pyrazole-thiadiazole derivativeA549 (Lung)1.537[9][10]
Compound 3j Nicotinamide-thiadiazole hybridMCF-7 (Breast)2.375[11]
A549 (Lung)20.682[11]
Compound 3o Nicotinamide-thiadiazole hybridMCF-7 (Breast)2.884[11]
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[12]
MCF-7 (Breast)23.29[12]

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of 5-(trifluoromethyl)-1,3,4-thiadiazole have been shown to exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several derivatives have demonstrated potent inhibitory activity against key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • VEGFR-2 Inhibition: By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[7][8][13][14][15]

  • EGFR Inhibition: Inhibition of EGFR, which is often overexpressed in various cancers, can block signaling pathways that promote cell proliferation and survival.[9][10][11][16][17]

The table below summarizes the kinase inhibitory activity of selected thiadiazole derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 7b VEGFR-240.65[7]
Compound 20b VEGFR-224[8]
Compound 6g EGFR24[9][10]
Compound 15 VEGFR-278.7[13]
Compound 3a EGFR170[13]
Compound 39 EGFR153[17]
HER2108[17]
Compound 43 EGFR122[17]
HER278[17]
Compound 3j EGFR20[11]
Compound 3o EGFR28[11]
Modulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some 1,3,4-thiadiazole derivatives have been shown to suppress this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[18]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiadiazole 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivatives Thiadiazole->RTK Inhibits Thiadiazole->PI3K Inhibits Experimental_Workflow Start Synthesis of Novel Thiadiazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Screening->Apoptosis_Assay Active Compounds Kinase_Assay Kinase Inhibition Assays (VEGFR-2, EGFR) Screening->Kinase_Assay Active Compounds Western_Blot Mechanism of Action Studies (Western Blot for PI3K/Akt Pathway) Apoptosis_Assay->Western_Blot Kinase_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Development Lead_Optimization->End

References

Application Notes & Protocols: Antimicrobial Activity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological properties.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The unique electronic structure and physicochemical properties of the thiadiazole ring, such as its mesoionic nature and ability to enhance lipophilicity, facilitate interactions with biological targets and improve pharmacokinetic profiles.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and biological activity.[5][6] This document provides detailed protocols and application notes for investigating the antimicrobial potential of a specific subclass: compounds derived from 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. While specific data for this exact scaffold is limited in publicly available literature, the protocols outlined are based on established methodologies for evaluating analogous 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Data Presentation: Antimicrobial Activity

Quantitative assessment of antimicrobial activity is crucial for structure-activity relationship (SAR) studies.[3] Data should be organized systematically to compare the efficacy of different derivatives against a panel of microbial strains. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Representative Antibacterial Activity Data (MIC in µg/mL) (Note: The following data is representative of substituted 1,3,4-thiadiazole derivatives from cited literature and is provided as an example. Actual values for this compound derivatives must be determined experimentally.)

Compound IDDerivative (Substitution at 2-position)S. aureusB. subtilisE. coliP. aeruginosaReference
TDA-CF3-01 -Br (Hypothetical)TBDTBDTBDTBDN/A
TDA-CF3-02 -NH-Aryl (Example)12.51000100012.5[7]
TDA-CF3-03 -Thio-Aryl (Example)64>64>64>64[8]
Ciprofloxacin (Standard)~1.0~0.5~0.25~1.0[9]

TBD: To Be Determined

Table 2: Representative Antifungal Activity Data (MIC in µg/mL) (Note: The following data is representative of substituted 1,3,4-thiadiazole derivatives from cited literature and is provided as an example.)

Compound IDDerivative (Substitution at 2-position)C. albicansA. nigerReference
TDA-CF3-01 -Br (Hypothetical)TBDTBDN/A
TDA-CF3-02 -NH-Aryl (Example)864[8]
Fluconazole (Standard)~1.0~16.0[9]

TBD: To Be Determined

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of antimicrobial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Analysis prep_compound Prepare stock solutions of test compounds (e.g., in DMSO) serial_dilute Perform 2-fold serial dilutions of compounds in broth prep_compound->serial_dilute Step 1 prep_media Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium prep_media->serial_dilute prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate wells with microbial suspension to final concentration of ~5x10^5 CFU/mL prep_inoculum->add_inoculum Step 2 serial_dilute->add_inoculum add_controls Include controls: - Positive (broth + inoculum) - Negative (broth only) - Drug (broth + compound) add_inoculum->add_controls incubate Incubate plate at 37°C for 18-24 hours add_controls->incubate Step 3 read_results Visually inspect for turbidity or use a plate reader (OD600) incubate->read_results Step 4 determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic Step 5

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Bacterial or fungal strains.

  • Sterile DMSO (Dimethyl sulfoxide).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or plate reader.

  • Incubator.

Procedure:

  • Preparation of Compounds: Dissolve test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

  • Plate Setup: a. Add 100 µL of sterile broth to each well of a 96-well plate. b. Add a specific volume of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. c. Inoculate each well (except negative controls) with 10 µL of the standardized microbial suspension. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Materials:

  • Results from the MIC assay (Protocol 1).

  • Sterile agar plates (e.g., Mueller-Hinton Agar).

  • Sterile pipette tips and micropipettes.

  • Incubator.

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Potential Mechanism of Action & Signaling Pathways

The precise mechanism of action for this compound derivatives has not been definitively established. However, based on studies of related heterocyclic compounds, several potential pathways can be hypothesized. The 1,3,4-thiadiazole ring is known to interact with various biological targets.[2] The strong electronegativity of the trifluoromethyl group can enhance binding affinity and cell permeability.[5]

Hypothesized Antimicrobial Mechanisms of Action

MoA cluster_targets Potential Cellular Targets cluster_outcomes Resulting Cellular Effects compound 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Derivative cell_wall Cell Wall/Membrane (Disruption of integrity) compound->cell_wall enzyme Essential Enzymes (e.g., DNA Gyrase, Kinases) compound->enzyme synthesis Biosynthesis Pathways (e.g., Ergosterol, Folate) compound->synthesis quorum Quorum Sensing (Inhibition of signaling) compound->quorum leakage Cellular Leakage cell_wall->leakage replication_block DNA Replication Block enzyme->replication_block metabolism_fail Metabolic Failure synthesis->metabolism_fail virulence_down Reduced Virulence quorum->virulence_down death Microbial Cell Death leakage->death replication_block->death metabolism_fail->death virulence_down->death contributes to

Caption: Hypothesized mechanisms of antimicrobial action for thiadiazole derivatives.

Potential Targets and Pathways:

  • Enzyme Inhibition: Many antimicrobial agents function by inhibiting essential enzymes. For thiadiazoles, potential targets could include:

    • DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes would disrupt DNA replication and repair, leading to bacterial cell death.

    • Kinases: Essential for various signal transduction pathways, their inhibition could disrupt critical cellular processes.[4]

    • Lanosterol 14α-demethylase: In fungi, this enzyme is critical for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition leads to a dysfunctional membrane.

  • Disruption of Cell Membrane/Wall: The lipophilic nature of the thiadiazole ring combined with the trifluoromethyl group may allow the compounds to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents.[10]

  • Inhibition of Quorum Sensing: Some heterocyclic compounds are known to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. By blocking these signals, the compounds could reduce the pathogenicity of bacteria without necessarily killing them.

References

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on the stable 1,3,4-thiadiazole core, makes it an ideal scaffold for the synthesis of a diverse range of novel heterocyclic compounds. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of potential drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] Derivatives of the 1,3,4-thiadiazole ring are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.

This document provides detailed application notes and experimental protocols for the synthesis of the this compound scaffold and its subsequent functionalization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Scaffold

The synthesis of this compound is typically achieved from the readily available 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via a Sandmeyer-type reaction. The amino precursor itself is synthesized from thiosemicarbazide and trifluoroacetic acid.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from the procedure described by Boechat et al.[2]

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic acid (TFA)

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH) solution (50%)

  • Cold water

Procedure:

  • In a clean and dry 1 L round-bottom flask, suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) with stirring.

  • Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 ml) over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.

  • After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 ml) with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

G cluster_synthesis Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole reagents Thiosemicarbazide + Trifluoroacetic Acid + POCl3 in Dioxane reaction Reaction (3h) reagents->reaction 1 workup Pour into cold water, adjust pH to 9 with NaOH reaction->workup 2 product 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole workup->product 3. Filter and dry

Caption: Workflow for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound (via Sandmeyer Reaction)

This is a general protocol for the Sandmeyer bromination of a heteroaromatic amine.

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a mixture of CuBr and 48% HBr at 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_sandmeyer Sandmeyer Bromination start 2-Amino-5-(trifluoromethyl) -1,3,4-thiadiazole diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer product 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole sandmeyer->product

Caption: Logical workflow of the Sandmeyer reaction for scaffold synthesis.

Application in Cross-Coupling Reactions

The bromine atom at the 2-position of the thiadiazole ring is readily displaced in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethyl)-1,3,4-thiadiazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the thiadiazole scaffold and various aryl or heteroaryl boronic acids.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100892
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF901678
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851281

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)-Ar' Ln Transmetal->PdIIAr ArBOH2 Ar'B(OH)2 (Base) ArBOH2->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(trifluoromethyl)-1,3,4-thiadiazoles

The Sonogashira coupling enables the formation of a C-C triple bond, linking the thiadiazole scaffold to various terminal alkynes.

Quantitative Data for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃N (2)THF60688
21-HexynePd(PPh₃)₄ (4)8i-Pr₂NH (2.5)DMF50882
3TrimethylsilylacetylenePd(dppf)Cl₂ (3)5Et₃N (2)Toluene70590
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)5Et₃N (2)THFRT1275

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 70 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_sonogashira Sonogashira Coupling Experimental Workflow Setup Reaction Setup (Substrate, Pd catalyst, CuI) Addition Add Solvent, Base, and Alkyne Setup->Addition Reaction Stir at specified Temperature and Time Addition->Reaction Workup Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Alkynyl-5-(trifluoromethyl) -1,3,4-thiadiazole Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the thiadiazole ring.

Quantitative Data for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1101687
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF80889
4IndolePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Toluene1102476

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Logical Flow Inert Inert Atmosphere Setup Reagents Add Substrate, Amine, Catalyst, Ligand, Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Quench Cool and Quench Heat->Quench Purify Filter and Purify Quench->Purify Product 2-Amino-Derivative Purify->Product

Caption: Logical flow diagram for the Buchwald-Hartwig amination protocol.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel pharmaceuticals and advanced materials. The straightforward access to this scaffold and its reliable reactivity in key cross-coupling reactions underscore its importance in modern synthetic chemistry.

References

Application Notes and Protocols for the Functionalization of the Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them privileged scaffolds in the development of novel therapeutic agents.[2][4][5][6] This document provides detailed experimental procedures for the functionalization of the thiadiazole ring, focusing on key synthetic methodologies that enable the creation of diverse chemical libraries for drug development programs.

Key Functionalization Strategies

The functionalization of the thiadiazole ring can be broadly categorized into two main approaches:

  • Construction of the Thiadiazole Ring: Synthesis of the core thiadiazole scaffold from acyclic precursors, incorporating desired functional groups during the cyclization process.

  • Post-synthetic Modification: Functionalization of a pre-formed thiadiazole ring through various cross-coupling and substitution reactions.

This document will focus on providing detailed protocols for some of the most robust and widely used methods in both categories.

I. Synthesis of Functionalized 1,3,4-Thiadiazole Derivatives

A common and effective method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amine derivatives involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

General Experimental Workflow for 1,3,4-Thiadiazole Synthesis

G cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Aromatic Carboxylic Acid D Mix Acid and POCl3 (20 min, RT) A->D B Thiosemicarbazide E Add Thiosemicarbazide B->E C Phosphorus Oxychloride (POCl3) C->D D->E F Heat Reaction Mixture (80-90°C, 1h) E->F G Cool in Ice Bath F->G H Add Water and Reflux (4h) G->H I Basify to pH 8 (50% NaOH) H->I J Filter and Recrystallize I->J K Characterization (NMR, IR, Elemental Analysis) J->K

Caption: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[4]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • 50% Sodium hydroxide (NaOH) solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (3.00 mmol) and POCl₃ (10 mL) for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully add 40 mL of water to the cooled reaction mixture.

  • Reflux the resulting suspension for 4 hours.

  • Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-1,3,4-thiadiazole-2-amine derivative.

  • Characterize the final product using NMR, IR, and elemental analysis.[4]

EntryStarting Carboxylic AcidProductYield (%)Melting Point (°C)
1Benzoic acid5-Phenyl-1,3,4-thiadiazol-2-amine83275-276
24-Methylbenzoic acid5-(p-Tolyl)-1,3,4-thiadiazol-2-amine--
32-(Phenylsulfanyl)benzoic acid5-(2-(Phenylsulfanyl)phenyl)-1,3,4-thiadiazol-2-amine--

Data extracted from supplementary information of cited literature where available.[4]

II. Post-synthetic Functionalization: Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the late-stage functionalization of the thiadiazole ring, allowing for the introduction of a wide variety of substituents. The Suzuki-Miyaura and Ullmann-type coupling reactions are particularly noteworthy for their versatility and functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated thiadiazole and a boronic acid or ester derivative, catalyzed by a palladium complex.[7][8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl thiadiazole derivatives.[7]

Logical Flow of Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A Halogenated Thiadiazole F Functionalized Thiadiazole A->F B Arylboronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane) E->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole[9]

Materials:

  • 3,5-Dichloro-1,2,4-thiadiazole (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Toluene

  • Methanol

Procedure:

  • To a reaction vessel, add 3,5-dichloro-1,2,4-thiadiazole, the arylboronic acid, and the palladium catalyst.

  • Add a solvent mixture of toluene and methanol.

  • Add the 2 M aqueous solution of K₂CO₃.

  • Deaerate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)Melting Point (°C)
14-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole9589-90
24-Cyano-2-methylphenylboronic acid3,5-Bis(4-cyano-2-methylphenyl)-1,2,4-thiadiazole58201-202

Data from Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.[9]

B. Ullmann-Type C-N and C-S Cross-Coupling

The Ullmann-type reaction, traditionally a copper-catalyzed coupling, is effective for forming C-N and C-S bonds.[10][11][12] This method is particularly useful for coupling amines, thiols, and other nucleophiles with halogenated thiadiazoles. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[11]

Protocol: Ullmann-Type S-Arylation of 1,2,4-Triazole-3-thiones[13]

While this protocol is for a related azole, the principles are applicable to thiadiazole functionalization.

Materials:

  • Substituted 2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq)

  • Aryl halide (e.g., iodobenzene) (1.2 eq)

  • Copper(0) powder (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the triazole-3-thione, aryl halide, copper powder, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the S-arylated product.

EntryTriazole-3-thione SubstituentAryl HalideYield (%)
14-PhenylIodobenzene85
24-AminoIodobenzene78

Illustrative yields for Ullmann-type S-arylation.[13]

III. C-H Functionalization

Direct C-H functionalization is an emerging and highly atom-economical strategy for modifying heterocyclic cores. While specific, detailed protocols for thiadiazole C-H activation were not the primary focus of the initial search, this area represents a significant frontier in synthetic methodology. These reactions typically involve transition-metal catalysts that can selectively activate and functionalize C-H bonds, avoiding the need for pre-functionalized starting materials like halides.

Conclusion

The functionalization of the thiadiazole ring is a cornerstone of synthetic efforts in drug discovery. The methodologies outlined in this document, from the construction of the heterocyclic core to its late-stage modification via powerful cross-coupling reactions, provide a robust toolkit for medicinal chemists. The provided protocols offer a starting point for the synthesis of novel thiadiazole derivatives, enabling the exploration of their therapeutic potential. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical Sandmeyer reaction step which converts 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole to the desired bromo-derivative.

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can stem from issues in either the initial formation of the amino-thiadiazole precursor or the subsequent Sandmeyer reaction. For the Sandmeyer reaction, the most common problems include incomplete diazotization of the starting amine, premature decomposition of the diazonium salt, and unwanted side reactions.

Q2: How can I determine if the diazotization of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole is complete?

A qualitative method to check for the completion of diazotization is the use of starch-iodide paper. The presence of excess nitrous acid, used for diazotization, will result in a blue color on the paper. A persistent blue color indicates that the primary aromatic amine has been consumed.

Q3: I am observing the formation of a significant amount of dark, tar-like byproducts in my Sandmeyer reaction. What is the likely cause?

The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt, leading to radical side reactions. This is typically caused by elevated temperatures, the presence of impurities, or an inappropriate reaction pH. It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization step.

Q4: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is this and how can I prevent it?

This impurity is likely 2-Hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole. Its formation is a common side reaction in Sandmeyer reactions where the diazonium salt reacts with water, particularly at higher temperatures.[1] To minimize this, ensure strict temperature control during the reaction and use anhydrous solvents where possible.

Q5: I am seeing evidence of a di-brominated byproduct. How can this be avoided?

While less common, di-bromination can occur, especially with activated heterocyclic systems. Optimizing the stoichiometry of the brominating agent (e.g., CuBr) and carefully controlling the reaction time can help to minimize the formation of di-halogenated products.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common and effective synthesis route involves a two-step process:

  • Formation of the precursor: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole by the cyclization of thiosemicarbazide with trifluoroacetic acid.[2]

  • Sandmeyer Reaction: Conversion of the amino group to a bromo group via a diazotization reaction followed by treatment with a copper(I) bromide salt.[3][4]

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

The most critical parameters are:

  • Temperature: The diazotization step must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Purity of Reagents: Use of high-purity starting materials and reagents is essential to avoid side reactions.

  • Controlled Addition: Slow, controlled addition of the nitrite source during diazotization is crucial to maintain the low temperature and prevent localized overheating.

Q3: What is a recommended solvent for the Sandmeyer bromination of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole?

Acetonitrile is an effective reaction medium for the Sandmeyer bromination of similar amino-thiadiazole derivatives.[3]

Q4: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?

While the classic Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed using other transition metal salts, including copper(II).[3][4] However, for optimal results in a traditional Sandmeyer reaction, copper(I) bromide is the recommended catalyst.

Q5: How can I purify the final product, this compound?

Purification can typically be achieved through column chromatography over silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sandmeyer Bromination of Amino-Thiadiazoles

Starting MaterialDiazotizing AgentBrominating AgentSolventTemperature (°C)Yield (%)Reference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatetert-Butyl nitriteCuBrAcetonitrileRoom Temp71[3]
2-Amino-1,3-thiazolen-Butyl nitriteCuBrAcetonitrile6046[3]
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Proposed)Sodium Nitrite/HBrCuBrWater/HBr0-5N/A
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Proposed)tert-Butyl nitriteCuBrAcetonitrile0 - Room TempN/A

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[5]

  • Suspend thiosemicarbazide (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Slowly add trifluoroacetic acid (1.1 equivalents) and a dehydrating agent like phosphorus oxychloride (1.2 equivalents) to the suspension with stirring over approximately 30 minutes, maintaining the temperature below 30°C.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • Carefully pour the reaction mixture into cold water with stirring.

  • Adjust the pH of the aqueous mixture to 9 using a 50% sodium hydroxide solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Aqueous Conditions)

  • Suspend 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent) in a solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction Thiosemicarbazide Thiosemicarbazide 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Thiosemicarbazide->2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Cyclization Trifluoroacetic Acid Trifluoroacetic Acid Trifluoroacetic Acid->2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Diazonium Salt Diazonium Salt 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole->Diazonium Salt Diazotization (NaNO2, HBr, 0-5°C) This compound This compound Diazonium Salt->this compound Bromination (CuBr)

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Diazotization Diazotization Start->Diazotization 2-Amino precursor, NaNO2, HBr, 0-5°C Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Add to CuBr solution Workup Workup Sandmeyer Reaction->Workup Extraction Purification Purification Workup->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the Sandmeyer reaction step.

Troubleshooting_Tree Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Decomposition of Diazonium Salt Decomposition of Diazonium Salt Low Yield->Decomposition of Diazonium Salt Side Reactions Side Reactions Low Yield->Side Reactions Check with Starch-Iodide Paper Check with Starch-Iodide Paper Incomplete Diazotization->Check with Starch-Iodide Paper Solution Maintain Temp 0-5°C Maintain Temp 0-5°C Decomposition of Diazonium Salt->Maintain Temp 0-5°C Solution Use Anhydrous Solvents Use Anhydrous Solvents Side Reactions->Use Anhydrous Solvents Hydroxylation Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Di-bromination

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification. Often, a combination of both techniques is employed to achieve high purity.

Q2: How do I choose an appropriate solvent system for flash column chromatography?

A2: A good starting point for selecting a solvent system is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For this compound, a non-polar solvent like hexane or heptane paired with a slightly more polar solvent such as ethyl acetate is generally effective. Aim for a solvent system that provides a retention factor (R_f) of approximately 0.2-0.4 for the target compound, ensuring good separation from any impurities. A common starting eluent is a mixture of hexane and ethyl acetate in a 95:5 to 9:1 ratio.[1][2]

Q3: My compound is a solid. Is recrystallization a better option than chromatography?

A3: Both methods are suitable for solid compounds. Recrystallization can be highly efficient for removing small amounts of impurities and is easily scalable. However, it requires finding a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Chromatography is more versatile for separating complex mixtures of impurities but can be more time-consuming and require larger volumes of solvent.

Q4: What are the likely impurities I might encounter in my crude this compound?

A4: Common impurities often originate from the starting materials or side reactions during synthesis. If the synthesis involves a Sandmeyer reaction from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, potential impurities could include the starting amino compound, phenolic byproducts (from reaction with water), and potentially other halogenated or azo-coupled species. Unreacted starting materials from the initial thiadiazole ring formation may also be present.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) can confirm the structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Inappropriate solvent system.Use TLC to screen for a more optimal solvent system with better separation. Consider using a shallower gradient or isocratic elution if bands are too close.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed column leading to channeling.Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the solvent ratio. Increase the proportion of the polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the non-polar solvent (e.g., hexane) to increase it.
Streaking or Tailing of the Product Band Compound is highly polar and interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds.
Sample is not fully dissolved or is precipitating on the column.Ensure the sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column.
Recrystallization
Problem Possible Cause Solution
Product Fails to Crystallize The chosen solvent is too good a solvent for the compound.Select a solvent in which the compound has lower solubility at room temperature. Consider using a co-solvent system (a "good" solvent and a "poor" solvent). Hexane has been reported as a suitable recrystallization solvent for a similar compound.[2]
The solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent.
Presence of impurities inhibiting crystallization.Try to purify the crude material first by a quick filtration through a small plug of silica gel before recrystallization.
Oily Product Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Low Recovery of the Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
The crystals were filtered before crystallization was complete.Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation.
The product has significant solubility in the cold solvent.Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Packing the Column:

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica surface.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • If necessary, gradually increase the polarity of the eluent (e.g., to 9:1 or 8:2 hexane:ethyl acetate) to elute the product. A gradient from 95/5 to 80/20 hexane/ethyl acetate has been used for a similar compound.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Concentration:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in poor solubility when cool.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Hexane or Alcohol) Column_Chromatography->Recrystallization Optional Final Polish Pure_Product Pure Product (>95%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis HPLC, NMR, GC-MS Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Method Which Method? Start->Method Chroma_Issue Chromatography Issue? Method->Chroma_Issue Chromatography Recryst_Issue Recrystallization Issue? Method->Recryst_Issue Recrystallization Poor_Sep Poor Separation Chroma_Issue->Poor_Sep Yes Wrong_Rf Incorrect Rf Chroma_Issue->Wrong_Rf No No_Crystals No Crystals Form Recryst_Issue->No_Crystals Yes Oiling_Out Oiling Out Recryst_Issue->Oiling_Out No Solvent_Opt Optimize Solvent (TLC) Poor_Sep->Solvent_Opt Load_Reduce Reduce Load Poor_Sep->Load_Reduce Repack Repack Column Poor_Sep->Repack Wrong_Rf->Solvent_Opt Solvent_Change Change Solvent/ Concentrate No_Crystals->Solvent_Change Oiling_Out->Solvent_Change Slow_Cool Cool Slowly Oiling_Out->Slow_Cool

Caption: A logical troubleshooting tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves a two-step process. The first step is the preparation of the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, from thiosemicarbazide and trifluoroacetic acid (or its anhydride). The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions occur during the Sandmeyer bromination step and include:

  • Formation of 2-hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole: This occurs when the intermediate diazonium salt reacts with water in the reaction mixture.

  • Formation of azo compounds: The diazonium salt can couple with the starting material, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, or other electron-rich species to form colored azo dyes.

  • Formation of biaryl compounds: Dimerization of the thiadiazole radical intermediate can lead to the formation of biaryl byproducts.

Q3: How critical is temperature control during the diazotization and Sandmeyer reaction?

Temperature control is absolutely critical. Diazonium salts are thermally unstable and tend to decompose at temperatures above 5 °C. This decomposition can significantly increase the formation of the undesired 2-hydroxy byproduct and other impurities, leading to a lower yield of the desired 2-bromo product. It is imperative to maintain the temperature of the reaction mixture between 0 and 5 °C during the entire diazotization and addition of the copper(I) bromide solution.

Q4: I am observing a persistent yellow/orange color in my reaction mixture and final product. What is the likely cause?

The formation of a yellow, orange, or even red color is a strong indication of the presence of azo dye byproducts.[1] This side reaction is favored if there is an excess of the starting amine or if the diazotization is incomplete, allowing the diazonium salt to react with the unreacted amine.

Q5: How can I purify the final product, this compound?

Purification can be achieved through a combination of techniques. After the reaction is complete, the crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel, followed by recrystallization.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization: Insufficient nitrous acid or reaction time.Ensure the dropwise addition of sodium nitrite solution at 0-5 °C and allow the reaction to stir for the recommended time to ensure complete formation of the diazonium salt.
Decomposition of the diazonium salt: Reaction temperature was too high.Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization and Sandmeyer reaction steps. Use an ice-salt bath for efficient cooling.
Side reaction with water: Presence of excess water leading to the formation of the 2-hydroxy byproduct.Use anhydrous solvents where possible and minimize the amount of water introduced during the reaction.
Product is contaminated with the starting material (2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole) Incomplete reaction: Insufficient amount of diazotizing agent or copper(I) bromide.Ensure the use of the correct stoichiometry of reagents. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Product is highly colored (yellow, orange, or red) Formation of azo dye byproducts: Incomplete diazotization or localized excess of the amine.Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine to prevent a localized excess of the amine. Ensure complete conversion to the diazonium salt before proceeding.
Formation of a significant amount of 2-hydroxy-5-(trifluoromethyl)-1,3,4-thiadiazole High reaction temperature: Promotes the reaction of the diazonium salt with water.As mentioned previously, strict temperature control at 0-5 °C is crucial.
Prolonged reaction time in aqueous acidic solution. Once the diazotization is complete, proceed to the Sandmeyer reaction without unnecessary delay.
Difficulty in isolating the product Emulsion formation during workup. Add a small amount of brine to the aqueous layer to break the emulsion.
Product is an oil instead of a solid. The product may be impure. Attempt purification by column chromatography. This compound can be a low-melting solid or a liquid at room temperature.

Experimental Protocols

Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from a literature procedure.[2]

  • To a clean and dry 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.

  • Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a large amount of HCl gas will be produced (ensure proper ventilation and trapping of the gas).

  • After the evolution of HCl gas ceases, pour the reaction mixture into cold water (100 mL) with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Synthesis of this compound (Sandmeyer Reaction)

This is a representative protocol based on similar Sandmeyer brominations of thiadiazole derivatives.[3]

  • In a 250 ml round-bottomed flask, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (e.g., 10 g) in a mixture of hydrobromic acid (48%) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0 and 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then typically worked up by extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), followed by washing of the organic layer, drying, and solvent removal.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Amino_Thiadiazole 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole Thiosemicarbazide->Amino_Thiadiazole Step 1 TFA Trifluoroacetic Acid / POCl3 TFA->Amino_Thiadiazole Diazonium_Salt Diazonium Salt Intermediate Amino_Thiadiazole->Diazonium_Salt Step 2a Diazotization Diazotization NaNO2, HBr 0-5 °C Diazotization->Diazonium_Salt Bromo_Thiadiazole This compound Diazonium_Salt->Bromo_Thiadiazole Step 2b Sandmeyer Reaction Sandmeyer CuBr Sandmeyer->Bromo_Thiadiazole Side_Reactions Diazonium_Salt Diazonium Salt Intermediate Radical_Intermediate Thiadiazole Radical Intermediate Diazonium_Salt->Radical_Intermediate e- transfer Hydroxy_Thiadiazole 2-hydroxy-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazonium_Salt->Hydroxy_Thiadiazole Hydrolysis Azo_Compound Azo Dye Byproduct Diazonium_Salt->Azo_Compound Coupling H2O H2O H2O->Hydroxy_Thiadiazole Amino_Thiadiazole 2-amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Amino_Thiadiazole->Azo_Compound Biaryl_Compound Biaryl Byproduct Radical_Intermediate->Biaryl_Compound Dimerization Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Temperature strictly controlled at 0-5 °C? Start->Check_Temp High_Temp High Temp likely caused decomposition & hydrolysis. Improve cooling. Check_Temp->High_Temp No Check_Diazotization Was NaNO2 added slowly to the acidic amine solution? Check_Temp->Check_Diazotization Yes Fast_Addition Fast addition can lead to azo dye formation. Slow down addition. Check_Diazotization->Fast_Addition No Check_Stoichiometry Were reagent amounts correct? Check_Diazotization->Check_Stoichiometry Yes Incorrect_Stoichiometry Incomplete reaction. Recalculate and repeat. Check_Stoichiometry->Incorrect_Stoichiometry No Purification Purify via column chromatography. Check_Stoichiometry->Purification Yes

References

Stability and storage conditions for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C. It is crucial to protect it from moisture and light.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, this compound is sensitive to air and moisture. Exposure can lead to degradation. It is recommended to handle the compound under an inert atmosphere and store it in a desiccated environment.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the general stability profile of the trifluoromethyl group and the thiadiazole ring?

A4: The trifluoromethyl group is generally known to enhance the metabolic stability of molecules.[1] The 1,3,4-thiadiazole ring is a stable heterocyclic system but can be susceptible to degradation under harsh conditions such as strong acid or base hydrolysis.

Q5: Is this compound flammable?

A5: Yes, this compound is a flammable liquid and vapor.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Observed Issue: Inconsistent Experimental Results or Low Yield

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock. Has it been consistently stored at 2-8°C under an inert atmosphere and protected from light?

    • Has the compound been exposed to air or moisture for extended periods during handling?

    • Consider the age of the compound. Older batches may have undergone slow degradation even under recommended conditions.

    • Perform a purity check using a suitable analytical method like HPLC or GC-MS to assess the integrity of your current stock.

Possible Cause 2: Incompatibility with Reaction Components

  • Troubleshooting Steps:

    • Review your experimental protocol to ensure that the compound is not being mixed with incompatible substances (strong acids, bases, oxidizers, or reducing agents) without appropriate precautions.

    • Consider the possibility of slow degradation in the presence of even weak acids or bases, especially if the reaction is run for an extended period or at elevated temperatures.

Observed Issue: Change in Physical Appearance (e.g., Color Change)

Possible Cause: Degradation or Contamination

  • Troubleshooting Steps:

    • A change in color can be an indicator of degradation. The compound should be a clear liquid.

    • Assess the purity of the material using an appropriate analytical technique.

    • If degradation is confirmed, it is recommended to use a fresh batch of the compound for your experiments.

Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Protect from lightTo prevent photolytic degradation.
Moisture Store in a dry environmentTo prevent hydrolysis.
Container Tightly sealed, appropriate for flammable liquidsTo prevent evaporation and exposure to contaminants.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions. This protocol provides a general framework that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 48 hours.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a mobile phase of methanol and water in a gradient elution.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Physical Change Observed check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Moisture) start->check_handling check_purity Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->check_purity check_handling->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded use_fresh Use a Fresh Batch of Compound is_degraded->use_fresh Yes review_protocol Review Experimental Protocol for Incompatibilities is_degraded->review_protocol No end Problem Resolved use_fresh->end no_issue No Obvious Issues Found review_protocol->no_issue

Caption: A flowchart for troubleshooting stability-related issues.

References

Overcoming poor solubility of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?

A1: The poor solubility of this compound is primarily due to a combination of its molecular structure and intermolecular forces. The trifluoromethyl (-CF3) group is highly lipophilic and electron-widespread, which increases the molecule's hydrophobicity.[1][2] While the thiadiazole ring contains nitrogen and sulfur atoms capable of hydrogen bonding, the overall molecule is dominated by nonpolar characteristics. Its crystalline structure likely has a high lattice energy, which the solvent must overcome for dissolution to occur.

Physicochemical Properties Summary

Property Value Implication for Solubility
Molecular Weight 233.01 g/mol [3] Moderate molecular weight.
Boiling Point 174.8°C[3][4] Suggests strong intermolecular forces in the liquid state.
Density 2.025 g/cm³[3][4] High density can be indicative of efficient crystal packing.

| Structure | Contains a highly electronegative -CF3 group and a heterocyclic ring.[1] | The -CF3 group significantly increases lipophilicity, reducing aqueous solubility.[1][2] |

Q2: In which common laboratory solvents is this compound expected to have low solubility?

A2: Based on its hydrophobic nature, the compound is expected to have very low solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol). Its solubility may be better in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), or in nonpolar organic solvents like dichloromethane (DCM) and chloroform. However, even in these solvents, achieving high concentrations can be challenging.

Q3: What are the primary strategies for enhancing the solubility of poorly water-soluble compounds like this one?

A3: A variety of techniques can be employed, which are generally categorized as physical and chemical modifications.[5][6]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit (polymorphs, amorphous forms).[6][7] A particularly effective method is the formation of amorphous solid dispersions (ASDs).[8]

  • Chemical Modifications: These strategies involve changing the chemical structure or complexing the molecule. Common methods include pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and salt formation (if the molecule has ionizable groups).[6][7]

Troubleshooting Guides

Problem 1: My compound will not dissolve in my desired solvent for an in vitro assay.

This is a common challenge when preparing stock solutions or final assay concentrations. The following decision tree can guide your troubleshooting process.

G start Compound fails to dissolve in primary solvent cosolvent Try a co-solvent approach. Start with 1-5% of a water-miscible organic solvent (e.g., DMSO, DMF). start->cosolvent Is a small % of organic solvent tolerated? surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) at low concentration (0.1-1%). cosolvent->surfactant No / Insufficient success Solubility Achieved cosolvent->success Yes ph_adjust Is the compound ionizable? Adjust pH of the buffer to move away from the pI. surfactant->ph_adjust No / Insufficient surfactant->success Yes complexation Consider complexation with a solubilizing agent like HP-β-Cyclodextrin. ph_adjust->complexation No / Insufficient ph_adjust->success Yes complexation->success Yes fail Re-evaluate formulation strategy. Consider Amorphous Solid Dispersion or Nanosuspension. complexation->fail No

Caption: Troubleshooting workflow for in-vitro dissolution.

Problem 2: My compound precipitates out of solution when I dilute my stock into an aqueous buffer.

This often occurs when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the compound has much lower solubility.

  • Reduce Stock Concentration: Prepare a more dilute stock solution if possible.

  • Use a Co-solvent in the Final Medium: Ensure your final aqueous buffer contains a small percentage of the same organic solvent used for the stock (e.g., 0.5-1% DMSO).[9] This can help maintain solubility.

  • Change Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the stock to a smaller volume of buffer while vortexing, and then bring it to the final volume.

  • Employ Solubilizing Excipients: Formulate the compound with agents like cyclodextrins or surfactants that can form complexes or micelles, keeping the drug in solution upon dilution.[7][10]

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement

This protocol outlines a method for systematically testing the effect of different co-solvents on the solubility of this compound.

Objective: To identify a suitable co-solvent system that achieves the desired concentration.

Materials:

  • This compound

  • Primary solvent (e.g., water, PBS buffer)

  • Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of binary solvent mixtures by volume (e.g., 95:5, 90:10, 80:20, 50:50 of primary solvent to co-solvent).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the compound to vials containing a fixed volume (e.g., 1 mL) of each solvent mixture.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]

    • After shaking, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL or µM) against the percentage of co-solvent in the mixture.

    • Summarize the results in a table for easy comparison.

Co-solvent Solubility Data (Hypothetical Example)

Co-solvent System (Co-solvent:Water, v/v) Solubility (µg/mL)
Water (Control) < 1
10% DMSO 50
20% DMSO 150
10% PEG 400 35
20% PEG 400 90
10% Propylene Glycol 25

| 20% Propylene Glycol | 70 |

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a method to enhance aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]

Objective: To prepare and characterize a solid inclusion complex to improve the aqueous dissolution of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Organic solvent (e.g., Ethanol or Acetone)

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Methodology (Co-evaporation Method):

  • Dissolution:

    • Dissolve a specific molar ratio of the compound and HP-β-CD (e.g., 1:1 or 1:2) in separate containers.[12] Dissolve the compound in a minimal amount of organic solvent. Dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the organic solvent and water using a rotary evaporator under reduced pressure.

  • Drying: The resulting solid can be further dried in a vacuum oven or, for a more porous product, be dissolved in a small amount of water and then freeze-dried (lyophilized).[13]

  • Characterization: The resulting powder should be characterized to confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The solubility of the complex in water should then be determined and compared to the free compound.

Solubility Enhancement Strategy Overview

The following diagram illustrates a general strategic workflow for addressing the poor solubility of a compound like this compound in a drug development context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Advanced Techniques A Characterize Physicochemical Properties (pKa, LogP, m.p.) B Determine Solubility in Common Solvents (Aq. & Org.) A->B C Co-solvent Screening B->C D pH Modification (if ionizable) C->D E Complexation with Cyclodextrins C->E F Surfactant-based Formulations (Micelles) C->F G Salt Screening (if ionizable) C->G H Amorphous Solid Dispersion (ASD) (e.g., via Spray Drying) E->H If simpler methods fail F->H If simpler methods fail G->H If simpler methods fail I Particle Size Reduction (Nanosuspension, Micronization) H->I If simpler methods fail

References

Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions with 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole. This electron-deficient heteroaryl halide is a valuable building block in medicinal chemistry and materials science.[1] Successful coupling reactions are crucial for the synthesis of novel compounds with potential biological activities.[1] This guide covers common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group and the thiadiazole ring can significantly impact the reactivity of the C-Br bond. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts may not be optimal. More electron-rich and bulky ligands are often required to facilitate the catalytic cycle.

  • Base Selection: The choice of base is critical and can influence both the rate of reaction and the prevalence of side reactions.

  • Solvent and Temperature: The solubility of reagents and the stability of the catalytic species are highly dependent on the solvent system and reaction temperature.

  • Reagent Quality: Ensure all reagents, especially the boronic acid/ester in Suzuki coupling and the amine in Buchwald-Hartwig amination, are pure and dry.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.

Q2: What are the most common side reactions to expect?

A2: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using carefully selected bases and ensuring anhydrous conditions when necessary.

  • Homocoupling: Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is often promoted by the presence of oxygen.

  • Hydrodehalogenation: This is another term for the replacement of the halogen with a hydrogen, which can occur under harsh reaction conditions.

Q3: How does the trifluoromethyl group affect the coupling reaction?

A3: The strong electron-withdrawing nature of the trifluoromethyl group generally makes the oxidative addition step of the palladium catalytic cycle more favorable. However, it can also influence the electron density of the resulting palladium complex, potentially affecting subsequent steps like transmetalation and reductive elimination.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Problem: Low to no conversion of starting material.

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure a truly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques or a glovebox. • Use a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄.
Suboptimal Ligand • For this electron-deficient substrate, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Inappropriate Base • The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or CsF. The strength and solubility of the base can significantly impact the reaction.
Poor Solvent Choice • Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. The ratio can be optimized to ensure solubility of all components.
Low Reaction Temperature • Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow cluster_start Reaction Setup cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_end Outcome Start Low Yield or No Reaction Catalyst Evaluate Catalyst/Ligand Start->Catalyst Check Catalyst Activity Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Start->Base Check Base Effectiveness Solvent Optimize Solvent System Start->Solvent Check Solubility Ligand Screen Bulky Ligands (XPhos, SPhos) Catalyst->Ligand End Improved Yield Ligand->End Base->End Temp Increase Temperature Solvent->Temp Temp->End

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Problem: Low yield and/or formation of homocoupled alkyne (Glaser coupling).

Potential Cause Troubleshooting Steps
Catalyst Deactivation • Ensure rigorous exclusion of oxygen. Use freeze-pump-thaw cycles for degassing if necessary. • Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.
Copper(I) Co-catalyst Issues • Use a fresh, high-purity source of CuI. • Consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.
Inappropriate Base • An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base often serves as the solvent as well.
Glaser Homocoupling • This side reaction is often promoted by the presence of oxygen. Rigorous degassing is crucial. • Adding the alkyne slowly to the reaction mixture can sometimes minimize homocoupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol and may require optimization for specific substrates.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)

  • Copper(I) iodide (CuI, 2–10 mol%)

  • Amine base (e.g., Et₃N or DIPA, can be used as solvent)

  • Anhydrous co-solvent (e.g., THF, toluene) (optional)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40–80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Logical Flow for Troubleshooting Sonogashira Coupling

Sonogashira_Troubleshooting Start Low Product Yield Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Check_Catalyst Verify Catalyst and Co-catalyst Quality Check_Inert->Check_Catalyst Check_Base Optimize Amine Base Check_Catalyst->Check_Base Side_Reaction Significant Homocoupling? Check_Base->Side_Reaction Copper_Free Consider Copper-Free Conditions Side_Reaction->Copper_Free Yes Optimize_Temp Optimize Temperature Side_Reaction->Optimize_Temp No Success Improved Yield Copper_Free->Success Optimize_Temp->Success

Caption: Decision-making workflow for troubleshooting Sonogashira coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds by coupling this compound with primary or secondary amines. A study on the amination of a related C5-bromo-imidazo[2,1-b][1][3][4]thiadiazole provides a good starting point for reaction optimization.[4][5]

Problem: Low conversion or decomposition of starting materials.

Potential Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand • A combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or XPhos is often effective for heteroaryl bromides.[5]
Incorrect Base • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. The base must be strong enough to deprotonate the amine.
Solvent Effects • Aprotic solvents like toluene or 1,4-dioxane are generally used. Ensure the solvent is anhydrous.
Amine Reactivity • The nucleophilicity of the amine partner is important. Electron-deficient anilines may require more forcing conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar heteroaryl bromides and may require optimization.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4–10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80–110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify the product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L2Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination amine_complex [L2Pd(II)(Ar)(HNR'R'')]Br amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation halide_ion Br- amine_complex->halide_ion amido_complex L2Pd(II)(Ar)(NR'R'') deprotonation->amido_complex base_h Base-H+ deprotonation->base_h reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Troubleshooting guide for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in common chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Handling and Storage

Q1: How should this compound be handled and stored?

A: this compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For optimal stability, store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound, particularly the strong electron-withdrawing nature of the trifluoromethyl group, can present challenges.

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the common causes and how can I address them?

A: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For electron-deficient heteroaryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be effective. It is advisable to use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can facilitate the oxidative addition step.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid. The choice of base can significantly impact the reaction's success. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).

  • Reaction Temperature: While elevated temperatures are often required, excessive heat can lead to the decomposition of the starting material or the product. It is recommended to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed.

  • Solvent and Degassing: The solvent must be anhydrous and thoroughly degassed to prevent the oxidation and deactivation of the palladium(0) catalyst. Common solvent systems include 1,4-dioxane/water or toluene/water mixtures.

  • Protodebromination: A common side reaction is the loss of the bromine atom from the starting material, which is known as protodebromination. This can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.

Troubleshooting Flowchart for Low-Yield Suzuki Coupling

Troubleshooting_Suzuki start Low or No Product Yield catalyst Screen Catalyst/Ligand (e.g., Pd(PPh₃)₄, PdCl₂(dppf), SPhos, XPhos) start->catalyst success Improved Yield catalyst->success Improvement no_improvement No Improvement catalyst->no_improvement No change base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->success no_improvement2 no_improvement2 base->no_improvement2 No change temperature Adjust Temperature (e.g., 80-110°C) temperature->success no_improvement3 no_improvement3 temperature->no_improvement3 No change solvent Ensure Anhydrous & Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) solvent->success side_reaction Check for Side Reactions (Protodebromination, Homocoupling) solvent->side_reaction If still no improvement no_improvement->base no_improvement2->temperature no_improvement3->solvent

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ (2.5 mol%) with a suitable ligand, or Pd(PPh₃)₄ (5 mol%)Pre-catalysts like Pd₂(dba)₃ often require a ligand.
Ligand SPhos (5 mol%) or XPhos (5 mol%)Bulky, electron-rich ligands are often superior for this substrate.
Base K₃PO₄ (2-3 equivalents)Ensure the base is finely powdered and dry.
Solvent 1,4-Dioxane / H₂O (4:1)The solvent must be thoroughly degassed.
Temperature 90 °CMonitor for potential decomposition at higher temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. The electron-deficient nature of the thiadiazole ring can influence the reactivity in these couplings.

Q3: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to optimize?

A: The success of a Buchwald-Hartwig amination with this substrate heavily relies on the careful selection of the reaction components:

  • Catalyst/Ligand System: This is often the most critical factor. Modern palladium precatalysts combined with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally highly effective for coupling a wide range of amines.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. It is imperative that the base is fresh and handled under an inert atmosphere to maintain its reactivity.

  • Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may necessitate more forcing conditions or specialized catalyst systems.

  • Solvent: Anhydrous and non-protic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard choices.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

Troubleshooting_Buchwald start Failed Amination Reaction catalyst_ligand Select Appropriate Catalyst/Ligand (e.g., Pd₂(dba)₃ with RuPhos/BrettPhos) start->catalyst_ligand success Successful Reaction catalyst_ligand->success Reaction Proceeds failure Continued Failure catalyst_ligand->failure No Reaction base_quality Verify Base Quality and Strength (Fresh NaOt-Bu or LiOt-Bu) base_quality->success failure2 failure2 base_quality->failure2 No Reaction solvent_conditions Ensure Anhydrous & Degassed Solvent (Toluene, Dioxane) solvent_conditions->success failure3 failure3 solvent_conditions->failure3 No Reaction amine_reactivity Consider Amine Reactivity (Primary > Secondary, Steric Hindrance) failure->base_quality failure2->solvent_conditions failure3->amine_reactivity

Caption: A workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions with this compound. Optimization for specific substrates is likely necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., K₃PO₄, 2.5 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., RuPhos, 5 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried Schlenk flask.

  • Remove the flask from the glovebox and add this compound (1 equivalent) under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine coupling partner (1.2 equivalents) via syringe.

  • Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

How to avoid decomposition of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by several factors, including:

  • Strong Bases: The 1,3,4-thiadiazole ring is susceptible to cleavage under strongly basic conditions.[1][2]

  • Nucleophiles: The bromine atom at the 2-position is a leaving group, making the compound susceptible to nucleophilic substitution.[1] Strong nucleophiles can displace the bromide, and in some cases, may attack the thiadiazole ring itself.

  • Strong Oxidizing Agents: As with many organic compounds, strong oxidizing agents can lead to degradation.

  • Light: Prolonged exposure to UV or high-energy light may induce decomposition, a common issue for many complex organic molecules.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed, airtight container.

  • Keep it in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Avoid storing it in close proximity to strong bases, strong oxidizing agents, and highly nucleophilic reagents.

Q3: I am performing a Suzuki coupling reaction with this compound and my reaction mixture is turning dark, with multiple spots on TLC. What could be the cause?

A3: A dark reaction mixture and multiple spots on TLC often indicate decomposition of the starting material or the formation of side products. In the context of a Suzuki coupling, this could be due to:

  • Base-Induced Decomposition: The bases commonly used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be strong enough to induce decomposition of the sensitive 1,3,4-thiadiazole ring, especially at elevated temperatures.[1][2]

  • Palladium-Catalyzed Side Reactions: While palladium catalysts are essential for the cross-coupling, they can sometimes catalyze side reactions, particularly if the reaction is not properly optimized.

  • Thermal Degradation: If the reaction is run at a very high temperature for a prolonged period, thermal decomposition may occur.

To mitigate this, consider using milder bases, lower reaction temperatures, and shorter reaction times. Careful monitoring of the reaction progress is crucial.

Q4: What are the likely decomposition products of this compound?

A4: While specific studies on the decomposition products of this exact molecule are limited, based on the general chemistry of 1,3,4-thiadiazoles, potential decomposition pathways could lead to:

  • Ring-Opened Products: Strong bases can cause cleavage of the thiadiazole ring.[1][2]

  • Hydrolysis Products: In the presence of water and acid or base, the bromo group could be hydrolyzed to a hydroxyl group, forming 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol.

  • Products of Nucleophilic Substitution: Reaction with nucleophiles will lead to the substitution of the bromine atom.

  • In the event of significant degradation, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HF), and sulfur oxides (SOx) could be formed.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting material.1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Decomposition of the starting material. 1. Use a stronger nucleophile or increase the reaction temperature cautiously.2. If the nucleophile is bulky, consider a less hindered analog if possible.3. Run the reaction at a lower temperature for a longer duration. Use a milder base if applicable.
Formation of multiple unidentified products.1. Decomposition of the thiadiazole ring. 2. Side reactions of the nucleophile. 1. Avoid strong bases. Use a non-nucleophilic organic base if possible.2. Protect reactive functional groups on the nucleophile.
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly.1. Poor quality of the catalyst or ligand. 2. Inappropriate choice of base or solvent. 3. Low reaction temperature. 1. Use fresh, high-purity catalyst and ligand. Consider a pre-catalyst.2. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.3. Gradually increase the reaction temperature while monitoring for decomposition.
Significant formation of byproducts and/or dark coloration.1. Base-induced decomposition of the thiadiazole ring. 2. Thermal degradation. 3. Side reactions catalyzed by palladium. 1. Use a milder base or a stoichiometric amount of a weaker base.2. Lower the reaction temperature and extend the reaction time.3. Optimize the catalyst and ligand loading.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. This information is extrapolated from the known chemistry of 1,3,4-thiadiazoles and related halogenated heterocycles.

Condition Parameter Expected Stability Potential Decomposition Products
pH Strong Acid (e.g., conc. HCl)Generally stable.[2]-
Weak Acid (e.g., acetic acid)Stable.-
Neutral (pH 7)Stable.-
Weak Base (e.g., NaHCO₃)Generally stable.Minor hydrolysis products over time.
Strong Base (e.g., NaOH, KOtBu)Unstable. [1][2]Ring-opened products, hydrolysis products.
Temperature -20°C to 4°CStable for long-term storage.-
Room Temperature (20-25°C)Stable for short to medium term.Gradual degradation over long periods.
Elevated Temperature (>80°C)Likely unstable.Thermal decomposition products.
Light DarkStable.-
Ambient LightGenerally stable for short periods.Potential for slow degradation.
UV LightLikely unstable.Photodegradation products.
Reagents Strong Oxidizing AgentsUnstable. Oxidation products.
Strong Reducing AgentsGenerally stable, but depends on the reagent.-
Nucleophiles (e.g., amines, thiols)Reactive.Nucleophilic substitution products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-90°C. Caution: Higher temperatures may lead to decomposition.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Below are diagrams to visualize key experimental workflows and logical relationships for troubleshooting.

Troubleshooting_Workflow cluster_observation Observation cluster_initial_checks Initial Checks cluster_potential_causes Potential Causes cluster_solutions Solutions Observation Low Yield or Decomposition Check_Reagents Reagent Quality? (Fresh, Pure) Observation->Check_Reagents Investigate Check_Conditions Reaction Conditions? (Temp, Time) Observation->Check_Conditions Investigate Nucleophilic_Attack Undesired Nucleophilic Attack Check_Reagents->Nucleophilic_Attack Reactive Nucleophile? Base_Decomposition Base-Induced Decomposition Check_Conditions->Base_Decomposition Strong Base? Thermal_Degradation Thermal Degradation Check_Conditions->Thermal_Degradation High Temp? Solution_Base Use Milder Base (e.g., K3PO4, CsF) Base_Decomposition->Solution_Base Solution_Temp Lower Temperature & Extend Time Thermal_Degradation->Solution_Temp Solution_Protect Protecting Groups or Less Nucleophilic Reagents Nucleophilic_Attack->Solution_Protect

Caption: Troubleshooting workflow for decomposition issues.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Base, & Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat to Reaction Temp (e.g., 80-90°C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

References

Technical Support Center: Characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its derivatives.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during experimental procedures.

Guide 1: Synthesis & Purification

Problem: Low or no yield of the desired 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivative.

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry.
Side reactions Common side reactions include the formation of dimers or decomposition of the starting material. To minimize these, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. The choice of base and catalyst is also crucial; for instance, in Suzuki-Miyaura coupling reactions, using a milder base like K₂CO₃ or K₃PO₄ can sometimes prevent decomposition.[1]
Purification issues The product may co-elute with impurities during column chromatography. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes). Recrystallization can be an effective alternative or final purification step.[2]
Reagent instability Boronic acids, often used in coupling reactions, can degrade. It's advisable to use fresh or properly stored boronic acids.[3]

Problem: Difficulty in removing impurities.

Possible Cause Suggested Solution
Co-eluting impurities If column chromatography is ineffective, try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like preparative HPLC.
Thermally labile compound If the compound degrades upon heating, avoid high temperatures during solvent evaporation. Use a rotary evaporator at a lower temperature or remove the solvent under a stream of inert gas at room temperature.
Starting material contamination Ensure the purity of the starting this compound before proceeding with the reaction. If necessary, purify the starting material by distillation or chromatography.
Guide 2: Spectroscopic Characterization

Problem: Ambiguous or unexpected NMR spectra.

Possible Cause Suggested Solution
1H NMR: Broad or absent signals The presence of paramagnetic impurities can cause signal broadening. Ensure the sample is free from any metal residues from the reaction. The N-H proton of the thiadiazole ring (if present) can sometimes exchange with residual water in the solvent, leading to a broad signal or its absence. A D₂O exchange experiment can confirm this.
13C NMR: Weak signals for quaternary carbons Quaternary carbons, especially those attached to fluorine, can have long relaxation times, resulting in weak signals. Increase the number of scans or adjust the relaxation delay (d1) in the NMR acquisition parameters.
19F NMR: Complex multiplets The trifluoromethyl group can couple with nearby protons, leading to complex splitting patterns. 1H-decoupled 19F NMR experiments can simplify the spectrum to a singlet, confirming the presence of the CF₃ group. The chemical shift of the CF₃ group is typically observed in a specific region of the 19F NMR spectrum.[4][5]

Problem: Difficulty in interpreting mass spectra.

Possible Cause Suggested Solution
No molecular ion peak (M⁺) Electron impact (EI) ionization can be too harsh for some molecules, leading to extensive fragmentation and the absence of a molecular ion peak. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Isotopic pattern for bromine Remember that bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This will result in an M⁺ and M+2 peak of almost equal intensity for fragments containing a bromine atom.[6]
Fragmentation of the trifluoromethyl group A common fragmentation pattern for trifluoromethyl-containing compounds is the loss of a CF₃ radical (a loss of 69 Da) or a CF₂ fragment.[6]

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What is a common synthetic route for this compound? A1: A typical synthesis involves the cyclization of thiosemicarbazide with trifluoroacetic acid, followed by bromination.[7][8]

  • Q2: I'm performing a Suzuki-Miyaura coupling with this compound and getting low yields. What can I do? A2: Low yields in Suzuki-Miyaura couplings can be due to several factors. Ensure your palladium catalyst is active; using a fresh batch or a pre-catalyst can help. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve reactivity. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation. Finally, consider the stability of your boronic acid, as they can decompose on storage.[1][3]

  • Q3: What are some common impurities I should look out for? A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as homocoupling of the boronic acid in Suzuki reactions, or decomposition products.[9]

Characterization

  • Q4: What is the expected chemical shift range for the CF₃ group in 19F NMR? A4: The chemical shift of the trifluoromethyl group can vary depending on the electronic environment, but it is typically observed in a distinct region of the 19F NMR spectrum, often between -60 and -80 ppm relative to CFCl₃.[4]

  • Q5: How can I confirm the presence of the bromine atom in my molecule using mass spectrometry? A5: The presence of a single bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[6]

  • Q6: Are there any specific stability concerns for these compounds? A6: While generally stable, some 1,3,4-thiadiazole derivatives can be sensitive to strong acids or bases, and prolonged exposure to high temperatures may cause decomposition. It is recommended to store them in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-Amino-5-(p-tolyl)-1,3,4-thiadiazoleC₉H₉N₃S191.25224-226[10]
2-Amino-5-(p-chlorophenyl)-1,3,4-thiadiazoleC₈H₆ClN₃S211.67228-230[10]
2-Amino-5-(p-methoxyphenyl)-1,3,4-thiadiazoleC₉H₉N₃OS207.25208-210[10]

Visualizations

Diagram 1: General Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Thiosemicarbazide, Trifluoroacetic acid) reaction Cyclization & Bromination start->reaction crude Crude Product (this compound) reaction->crude purification Column Chromatography or Recrystallization crude->purification pure Pure Product purification->pure nmr NMR Spectroscopy (1H, 13C, 19F) pure->nmr ms Mass Spectrometry pure->ms other Other Techniques (e.g., IR, Elemental Analysis) pure->other

Caption: Workflow for the synthesis and characterization of this compound.

Diagram 2: Troubleshooting Suzuki-Miyaura Coupling

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Suzuki-Miyaura Coupling catalyst Inactive Catalyst? start->catalyst ligand Inappropriate Ligand? start->ligand boronic_acid Boronic Acid Decomposition? start->boronic_acid temp Incorrect Temperature? start->temp degassing Insufficient Degassing? start->degassing base Wrong Base? start->base sol_catalyst Use fresh catalyst or pre-catalyst catalyst->sol_catalyst sol_ligand Screen bulky, electron-rich ligands ligand->sol_ligand sol_boronic Use fresh boronic acid or an ester boronic_acid->sol_boronic sol_temp Optimize temperature temp->sol_temp sol_degassing Ensure thorough degassing of solvent degassing->sol_degassing sol_base Try different bases (e.g., K3PO4) base->sol_base

Caption: A troubleshooting guide for common issues in Suzuki-Miyaura coupling reactions.

Diagram 3: Biological Relevance of Thiadiazole Derivatives

G cluster_properties Key Physicochemical Properties cluster_activities Common Biological Targets & Activities parent 1,3,4-Thiadiazole Core h_bond Hydrogen Bond Acceptor/Donor Sites parent->h_bond aromaticity Aromaticity & Planarity parent->aromaticity lipophilicity Tunable Lipophilicity parent->lipophilicity enzymes Enzyme Inhibition (e.g., Carbonic Anhydrase, Kinases) h_bond->enzymes aromaticity->enzymes antimicrobial Antimicrobial Activity lipophilicity->antimicrobial anticonvulsant Anticonvulsant Effects enzymes->anticonvulsant

Caption: Key molecular features of 1,3,4-thiadiazoles and their relevance to biological activity.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (Precursor)

  • Question: My reaction to form the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, has a very low yield or has failed completely. What are the possible causes and solutions?

  • Answer: Low or no yield in this step is a common issue. Here are the primary factors to investigate:

    • Incomplete Reaction: Ensure the reaction has been allowed to proceed for the recommended duration (typically 3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Suboptimal Temperature: The reaction to form the thiadiazole ring often requires heating. Verify that the reaction temperature is maintained as specified in the protocol.

    • Reagent Quality and Stoichiometry: The purity of thiosemicarbazide and trifluoroacetic acid is crucial. Use high-purity reagents and ensure accurate molar ratios. The cyclizing agent, such as phosphorus oxychloride (POCl₃), should be fresh and added slowly.[1]

    • Inefficient Cyclizing Agent: While POCl₃ is effective, other dehydrating agents like polyphosphoric acid (PPA) or concentrated sulfuric acid can also be used for the cyclization of thiosemicarbazides.[2] The choice of the cyclizing agent can significantly impact the yield.

Issue 2: Difficulties in the Diazotization and Bromination (Sandmeyer Reaction) Step

  • Question: I am having trouble with the Sandmeyer reaction to convert the 2-amino group to a bromine atom. The yield is low, and I am observing side products. What should I check?

  • Answer: The Sandmeyer reaction is sensitive to several parameters. Here are key areas to troubleshoot:

    • Diazotization Temperature: The formation of the diazonium salt is highly exothermic and must be performed at low temperatures (typically 0-5 °C or 263–268 K) to prevent its decomposition.[1] Use an ice-salt bath to maintain this temperature range.

    • Purity of Sodium Nitrite: The sodium nitrite solution should be freshly prepared. Old or impure sodium nitrite can lead to incomplete diazotization and lower yields.

    • Slow Addition of Reagents: The aqueous solution of sodium nitrite must be added slowly to the acidic suspension of the amine to control the reaction temperature and the release of nitrous acid.[1]

    • Choice of Brominating Agent and Catalyst: Copper(I) bromide (CuBr) is the classic catalyst for the Sandmeyer bromination. However, copper(II) bromide (CuBr₂) in the presence of a nitrite source (like tert-butyl nitrite or n-amyl nitrite) can also be effective.[3][4] The choice and quality of these reagents are critical.

    • Reaction Quenching and Work-up: Ensure the reaction is properly quenched after the evolution of nitrogen gas ceases. Inefficient extraction or purification can lead to loss of product.

Issue 3: Product Purification Challenges

  • Question: I am struggling to obtain a pure sample of this compound after the reaction. What purification methods are recommended?

  • Answer: Purification can be challenging due to the nature of the product and potential impurities. Consider the following:

    • Extraction: After the reaction, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[1][4] Ensure complete phase separation and perform multiple extractions to maximize recovery.

    • Washing: The organic layer should be washed with water and brine to remove any remaining acids, salts, and other water-soluble impurities.[4]

    • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A common eluent system is a gradient of hexane and ethyl acetate.[4]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

  • Question: What is the typical overall yield for the synthesis of this compound?

  • Answer: The overall yield can vary significantly depending on the specific protocols and optimization. The synthesis of the precursor, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, can proceed with good yields. The subsequent Sandmeyer bromination step has reported yields ranging from 50% to 71% for similar substrates.[3][4] Careful optimization of each step is key to maximizing the overall yield.

  • Question: What are the key safety precautions to take during this synthesis?

  • Answer: Several reagents used in this synthesis are hazardous.

    • Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).

    • Trifluoroacetic acid (TFA): is a strong, corrosive acid.

    • Sodium nitrite: is an oxidizing agent and is toxic.

    • Bromine and its sources: are corrosive and toxic.

    • Diazonium salts: can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

  • Question: Can the 2-amino group be converted to other halogens?

  • Answer: Yes, the Sandmeyer reaction is a versatile method for introducing various functionalities. By using the appropriate copper(I) halide (e.g., CuCl for chlorination) or other reagents, the 2-amino group can be replaced with other halogens or functional groups like cyano (-CN) or hydroxyl (-OH).[5]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

ParameterValueReference
Starting MaterialsThiosemicarbazide, Trifluoroacetic acid[1]
Cyclizing AgentPhosphorus oxychloride (POCl₃)[1]
Solvent1,4-Dioxane[1]
Reaction Time3 hours[1]
Work-upPouring into cold water, pH adjustment to 9 with NaOH[1]

Table 2: Comparison of Sandmeyer Bromination Conditions for Similar Substrates

ParameterMethod AMethod B
Substrate Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate2-Amino-5-ethyl-1,3,4-thiadiazole
Nitrite Source tert-Butyl nitriten-Amyl nitrite
Copper Salt Copper(II) bromide (CuBr₂)Copper(II) bromide (CuBr₂)
Solvent AcetonitrileAcetonitrile/Dimethylacetamide
Temperature Room TemperatureRoom Temperature
Reaction Time Not specified2 hours
Yield 71%50%
Reference [3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole [1]

  • Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.

  • Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over approximately 30 minutes.

  • Maintain the reaction for 3 hours, during which a large amount of HCl gas will be produced (ensure proper ventilation in a fume hood).

  • After the liberation of HCl gas is complete, pour the reaction mixture into 100 mL of cold water with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it at 363 K.

Protocol 2: Synthesis of this compound (Adapted from Sandmeyer Reaction of Similar Substrates) [3][4]

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable solvent such as acetonitrile in a reaction vessel.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add copper(II) bromide (approximately 1.5-2 equivalents).

  • Slowly add a nitrite source such as tert-butyl nitrite or n-amyl nitrite (approximately 1.2-1.5 equivalents) while maintaining the low temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Sandmeyer Bromination start Thiosemicarbazide + Trifluoroacetic Acid reagents1 POCl3 1,4-Dioxane reaction1 Cyclization Reaction (3 hours) start->reaction1 reagents1->reaction1 workup1 Quenching & pH Adjustment reaction1->workup1 product1 2-Amino-5-(trifluoromethyl) -1,3,4-thiadiazole workup1->product1 reaction2 Diazotization & Bromination (0-5°C to RT) product1->reaction2 reagents2 CuBr2 + Nitrite Source (e.g., t-BuONO) reagents2->reaction2 workup2 Extraction & Washing reaction2->workup2 purification Column Chromatography workup2->purification product2 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issues cluster_sandmeyer Sandmeyer Reaction Issues start Low Yield or Reaction Failure incomplete_rxn Incomplete Reaction? start->incomplete_rxn diaz_temp Diazotization Temp Too High? start->diaz_temp check_time_tlc Increase reaction time Monitor by TLC incomplete_rxn->check_time_tlc Yes bad_temp Incorrect Temperature? incomplete_rxn->bad_temp No verify_temp Verify heating bad_temp->verify_temp Yes bad_reagents Reagent Quality/ Stoichiometry? bad_temp->bad_reagents No check_reagents Use pure reagents Check molar ratios bad_reagents->check_reagents Yes control_temp Maintain 0-5°C diaz_temp->control_temp Yes bad_nitrite Impure NaNO2? diaz_temp->bad_nitrite No fresh_nitrite Use freshly prepared solution bad_nitrite->fresh_nitrite Yes fast_addition Reagent Addition Too Fast? bad_nitrite->fast_addition No slow_addition Add nitrite solution slowly fast_addition->slow_addition Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and Other Halogenated Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with its chloro and iodo counterparts. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of building blocks for novel chemical entities. This document summarizes key performance aspects, including physical properties, reactivity in common cross-coupling reactions, and potential biological activities, supported by available experimental data from the literature.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, often improving a compound's pharmacokinetic profile. Halogen atoms at the 2-position of the thiadiazole ring serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. This compound is a key building block that offers a balance of reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[1]

Physical and Chemical Properties

PropertyThis compound2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazole
CAS Number 37461-61-353645-98-0Not available
Molecular Formula C₃BrF₃N₂SC₃ClF₃N₂SC₃F₃IN₂S
Molecular Weight 233.01 g/mol 188.55 g/mol 279.99 g/mol
Appearance Not specifiedColorless to light yellow solid[2]Not available
Boiling Point 174.8 °C at 760 mmHg211-214 °C[2]Not available
Density 2.025 g/cm³1.76 g/cm³[2]Not available
Flash Point 59.5 °CNot availableNot available

Synthesis and Reactivity

The synthesis of 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles typically proceeds from a common intermediate, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, via a Sandmeyer-type reaction. The reactivity of the resulting halogenated thiadiazoles in nucleophilic substitution and palladium-catalyzed cross-coupling reactions is a critical factor in their utility as synthetic building blocks.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the amino precursor to the halogenated derivatives.

G cluster_0 Synthesis of 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazoles Amino 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazonium Diazonium Salt Intermediate Amino->Diazonium NaNO₂, HX (X = Cl, Br, I) Chloro 2-Chloro-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazonium->Chloro CuCl Bromo 2-Bromo-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazonium->Bromo CuBr Iodo 2-Iodo-5-(trifluoromethyl)- 1,3,4-thiadiazole Diazonium->Iodo KI

Caption: General synthetic route to 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles.

Comparative Reactivity in Nucleophilic Aromatic Substitution

While direct comparative data for the trifluoromethyl series is scarce, a study on 2-halo-5-aryloxymethyl-1,3,4-thiadiazoles provides valuable insight into the relative reactivity of the halogen leaving group in nucleophilic substitution reactions. In this study, the substitution of the halogen with methylamine was investigated.

HalogenReaction ConditionsProduct Yield (%)
Chloro80 °C, 3h86
Bromo80 °C, 3h67
Iodo80 °C, 3h49

These results suggest that for this particular nucleophilic substitution, the chloro derivative is surprisingly more reactive than the bromo and iodo analogues. This could be attributed to a combination of electronic and steric factors specific to the thiadiazole ring and the reaction conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the reactivity of the halide is generally expected to follow the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond.

G cluster_1 Generalized Suzuki-Miyaura Coupling Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OxAdd Transmetal Ar-Pd(II)(Ar')L₂ (Transmetalation) OxAdd->Transmetal Transmetal->Pd0 Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination ArX Ar-X (Halogenated Thiadiazole) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While specific yield comparisons for the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole series in Suzuki or Sonogashira couplings are not available in the reviewed literature, the general reactivity trend (I > Br > Cl) is a reliable guide for reaction development. The choice of halogen will therefore be a trade-off between reactivity, cost, and availability, with the bromo derivative often providing a good balance.

Biological Activity

A wide range of biological activities has been reported for 1,3,4-thiadiazole derivatives. The introduction of a trifluoromethyl group and a halogen atom can significantly modulate this activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. While no direct comparative study on the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole series is available, the following table summarizes the IC₅₀ values of some structurally related compounds.

CompoundCancer Cell LineIC₅₀ (µM)
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleNeuroblastoma~10
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (Breast)9
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6

These data suggest that trifluoromethyl- and halogen-substituted thiadiazoles are promising scaffolds for the development of novel anticancer agents.

G cluster_2 Potential Apoptotic Pathway Thiadiazole Thiadiazole Derivative Mitochondrion Mitochondrion Thiadiazole->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified potential signaling pathway for apoptosis induction.

Antimicrobial Activity

Thiadiazole derivatives have also been extensively investigated for their antimicrobial properties. The presence of halogens on the aromatic or heteroaromatic rings can influence the activity spectrum. The following table presents minimum inhibitory concentration (MIC) values for some halogenated thiadiazole derivatives against various microorganisms. It is important to note that these are not the trifluoromethyl-substituted compounds of primary interest but provide an indication of the potential antimicrobial activity.

Compound ClassMicroorganismMIC (µg/mL)
2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazolesS. aureus12.5 - 50
2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazolesE. coli25 - 100
2-Arylamino-5-(halogenated phenyl)-1,3,4-thiadiazolesC. albicans50 - 200

The data suggest that halogenated thiadiazoles possess a broad spectrum of antimicrobial activity, which can be fine-tuned by altering the substitution pattern.

Experimental Protocols

Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is based on a literature report for the synthesis of the key amino precursor.

Materials:

  • Thiosemicarbazide

  • Trifluoroacetic acid (TFA)

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH) solution (50%)

Procedure:

  • Suspend thiosemicarbazide (1.0 eq) in 1,4-dioxane.

  • Slowly add trifluoroacetic acid (1.0 eq) and then phosphorus oxychloride (1.2 eq) to the stirred suspension over 30 minutes.

  • Maintain the reaction for 3 hours, allowing for the evolution of HCl gas.

  • After the gas evolution ceases, pour the reaction mixture into cold water.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

General Procedure for the Synthesis of 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazoles (Sandmeyer-type Reaction)

This is a generalized protocol based on standard diazotization-halogenation procedures.

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Hydrochloric acid (conc.) or Hydrobromic acid (48%) or Hydroiodic acid (57%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Potassium iodide (KI)

Procedure:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in the corresponding concentrated hydrohalic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of the corresponding copper(I) halide (for chloro and bromo derivatives) or potassium iodide (for the iodo derivative) in the corresponding acid or water.

  • Slowly add the cold diazonium salt solution to the catalyst/reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole.

Conclusion

This compound and its halogenated analogues are valuable building blocks for the synthesis of novel compounds with potential applications in medicine and agriculture. The choice of halogen (Cl, Br, or I) significantly influences the reactivity of the molecule in subsequent synthetic transformations. While the chloro derivative may exhibit higher reactivity in some nucleophilic substitutions, the iodo and bromo derivatives are generally more reactive in widely used palladium-catalyzed cross-coupling reactions. The available biological data on related compounds suggest that this class of halogenated thiadiazoles holds promise as a source of new anticancer and antimicrobial agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of new therapeutic and agrochemical candidates.

References

Comparing the reactivity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole and its analogs. The unique structural features of this compound, namely the presence of a reactive bromine atom and a strong electron-withdrawing trifluoromethyl group on the 1,3,4-thiadiazole core, make it a versatile building block in medicinal chemistry and materials science.[1] Understanding its reactivity in comparison to similar halogenated thiadiazoles is crucial for designing efficient synthetic routes and developing novel molecules with desired properties.

Introduction to Reactivity

The reactivity of 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazoles is primarily dictated by the nature of the halogen atom and the electron-deficient character of the thiadiazole ring. The trifluoromethyl group significantly enhances the electrophilicity of the carbon atom attached to the halogen, making it susceptible to nucleophilic attack and facilitating palladium-catalyzed cross-coupling reactions.

This guide will focus on two key reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): These reactions are fundamental for carbon-carbon bond formation.

  • Nucleophilic Aromatic Substitution (SNA r): This class of reactions is vital for introducing a wide range of nucleophiles, particularly heteroatoms.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor in determining the reactivity of the substrate. The generally accepted trend for the reactivity of halogens in these reactions is:

I > Br > Cl

This trend is based on the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogenC-X Bond StrengthPredicted Reactivity
2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazoleIodoWeakestHighest
This compound BromoIntermediateIntermediate
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazoleChloroStrongestLowest

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The mechanism of nucleophilic aromatic substitution on electron-deficient aromatic and heteroaromatic systems typically involves the formation of a negatively charged intermediate (Meisenheimer complex). The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the leaving group.

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is often reversed:

F > Cl > Br > I

This is because the more electronegative halogen (fluorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the C-X bond is less critical as its cleavage is not typically the rate-limiting step. The high reactivity of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole has been noted, which is consistent with this trend.[2]

Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundHalogenElectronegativity of HalogenPredicted Reactivity
2-Fluoro-5-(trifluoromethyl)-1,3,4-thiadiazoleFluoroHighestHighest
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazoleChloroHighHigh
This compound BromoIntermediateIntermediate
2-Iodo-5-(trifluoromethyl)-1,3,4-thiadiazoleIodoLowestLowest

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution involving halogenated thiadiazoles. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-1,3,4-thiadiazole

This protocol is adapted from a procedure for the coupling of 3,5-dichloro-1,2,4-thiadiazole.[3]

Reaction:

Materials:

  • 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution on a 2-Halo-1,3,4-thiadiazole

This protocol is a general representation for the reaction with an amine nucleophile.

Reaction:

Materials:

  • 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, if necessary, 1.0-2.0 eq)

  • Solvent (e.g., DMF, DMSO, EtOH)

Procedure:

  • Dissolve the 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile and the base (if required).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of nucleophilic aromatic substitution.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Ar-X Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Ar'-B(OH)2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) Ar-Ar' Ar-Ar' Pd(0)L_n Pd(0)L_n Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants 2-Halo-5-(trifluoromethyl)-1,3,4-thiadiazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Halide (X⁻) Meisenheimer->Product Elimination of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound presents a favorable balance for synthetic chemists. It is sufficiently reactive for efficient participation in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. While its chloro- and fluoro- analogs may exhibit higher reactivity in nucleophilic aromatic substitution reactions, the bromo derivative still serves as a viable substrate for such transformations, often with the advantage of being more cost-effective and readily available than the corresponding iodo compound. The choice of which halogenated thiadiazole to employ will ultimately depend on the specific transformation desired, with the iodo- and chloro/fluoro- derivatives offering the highest reactivity in cross-coupling and SNAr reactions, respectively, and the bromo analog providing a versatile intermediate option.

References

A Comparative Guide to the Biological Activity of 2-Substituted-5-(Trifluoromethyl)-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of these compounds, often leading to improved pharmacological profiles. This guide provides a comparative overview of the reported anticancer and antimicrobial activities of various 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives and related compounds. The data presented herein is compiled from various studies to aid in the design and development of novel therapeutic agents.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound ID/Structure2-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 N-(5-Nitrothiazol-2-yl)-thioacetamideK562 (Chronic Myelogenous Leukemia)7.4[1]
Derivative 2 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)A549 (Non-small cell lung carcinoma)Not specified, inhibits ERK1/2 pathway[2]
Derivative 3 4-(1,3,4-thiadiazole-2-ylthio)pyrimidineHCT116 (Colorectal Carcinoma)8.04 (48h), 5.52 (72h)[1]

Comparative Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical which prevents visible growth of a bacterium, is a key parameter for assessing antimicrobial efficacy.

Compound ID/Structure2-SubstituentMicrobial StrainMIC (µg/mL)Reference
Derivative 4 2-Amino-5-substitutedEscherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, MRSA, S. aureus126 - 1024[3]
Derivative 5 Tetranorlabdane with free amino groupBacillus polymyxa, Pseudomonas aeruginosa2.5[3]
Derivative 6 Various N,N'-disubstituted thiourea and 2,5-disubstituted-1,2,4-triazolo[3,4–b][1][4]thiadiazolesGram-positive bacteriaActive

Signaling Pathway Visualizations

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MEK/ERK pathways are two such critical pathways that have been identified as potential targets for these compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->MEK inhibits Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: MEK/ERK signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (cells in medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

References

A Comparative Crystallographic Analysis of 2-Substituted-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active scaffolds is paramount. The 1,3,4-thiadiazole ring, a key heterocycle in medicinal chemistry, is no exception. This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of the 5-(trifluoromethyl)-1,3,4-thiadiazole core: 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. While the crystal structure for 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is not publicly available, this comparison of its close analogues offers valuable insights into the structural effects of substituent changes at the 2-position, which can inform the design of novel therapeutic agents.

The 1,3,4-thiadiazole moiety is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This analysis focuses on how different substituents at the 2-position—an oxo group versus an amino group—influence the crystal packing and molecular geometry of the 5-(trifluoromethyl)-1,3,4-thiadiazole ring.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, allowing for a direct comparison of their solid-state structures.

Parameter5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][2][3]2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 9.1082Not Reported
b (Å) 6.9373Not Reported
c (Å) 10.8048Not Reported
β (°) 116.656Not Reported
Volume (ų) 610.15Not Reported
Z 4Not Reported
Key Feature The asymmetric unit contains six independent molecules (Z' = 6), all of which are planar.[1][2][3]The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[4]
Ring Planarity The 1,3,4-thiadiazole ring is essentially planar.[1][3]All the dihedral angles of the 1,3,4-thiadiazole ring are nearly 0°, which demonstrates its planar nature.[4]

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and for understanding the context of the structural data.

Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][3]
  • Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Thiosemicarbazide is suspended in 1,4-dioxane with stirring. Trifluoroacetic acid and phosphorus oxychloride are slowly added. The reaction is maintained for 3 hours. The reaction mixture is then poured into cold water and the pH is adjusted to 9 with a 50% NaOH solution to yield a solid precipitate. The product is filtered, washed with cold water, and dried.[1][3]

  • Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is suspended in concentrated hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added slowly while maintaining the low temperature. After 2 hours, water is added, and the mixture is warmed and stirred for a further 3 hours. The reaction mixture is then cooled, and the product is extracted with dichloromethane.[1][3]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the compound in an appropriate solvent.

X-ray Crystallography of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[1][2][3]

Data was collected at 180 K. The structure was solved and refined using standard crystallographic software. The asymmetric unit was found to contain six independent molecules.

X-ray Crystallography of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole[4]

The crystallographic data indicates that the compound crystallizes in the monoclinic space group P2₁/c. The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[4]

Visualizing the Workflow and Synthesis

To better illustrate the processes involved in obtaining and analyzing these crystal structures, the following diagrams are provided.

Synthesis_of_2,5-disubstituted_1,3,4-thiadiazoles Thiosemicarbazide Thiosemicarbazide Intermediate 2-amino-5-(trifluoromethyl) -1,3,4-thiadiazole Thiosemicarbazide->Intermediate Trifluoroacetic_acid Trifluoroacetic Acid Trifluoroacetic_acid->Intermediate POCl3 POCl3 POCl3->Intermediate NaNO2_HCl NaNO2, HCl Intermediate->NaNO2_HCl Alternative_Reagent Alternative Reagent (e.g., Brominating Agent) Intermediate->Alternative_Reagent Final_Product_1 5-(trifluoromethyl)-1,3,4- thiadiazol-2(3H)-one NaNO2_HCl->Final_Product_1 Final_Product_2 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Alternative_Reagent->Final_Product_2

Caption: General synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Source X-ray Diffraction Crystal_Mounting->Xray_Source Data_Collection Data Collection Xray_Source->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for X-ray crystallographic analysis.

Structural Insights and Comparison

The planarity of the 1,3,4-thiadiazole ring is a consistent feature in both the 2-oxo and 2-amino derivatives.[1][3][4] This rigidity is a key characteristic of the scaffold. The primary differences in their crystal structures arise from the nature of their intermolecular interactions, which are dictated by the substituents at the 2-position.

In the case of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the amino group acts as a hydrogen bond donor, forming strong N–H···N hydrogen bonds that link the molecules into centrosymmetric dimers.[4] This type of interaction is a common and predictable motif in crystal engineering.

For 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, the presence of an N-H donor and a carbonyl oxygen acceptor also leads to hydrogen bonding.[1][2][3] The crystal structure is notable for having six independent molecules in the asymmetric unit, which form a complex network of hydrogen-bonded tetrameric constructs.[1][2][3]

These observations suggest that a 2-bromo substituent, lacking hydrogen bonding capabilities, would likely lead to a crystal packing dominated by weaker interactions, such as halogen bonding or dipole-dipole interactions. The electronic properties of the bromine atom would also influence the overall electron distribution within the thiadiazole ring, potentially affecting its interactions with biological targets.

Conclusion

This comparative guide highlights the structural nuances of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. The data presented for the 2-oxo and 2-amino analogues provide a solid foundation for understanding the conformational properties and intermolecular interactions of this important heterocyclic system. For researchers working on the development of new drugs based on this scaffold, these insights into how different functional groups at the 2-position influence the solid-state structure are invaluable for rational drug design and for predicting the physicochemical properties of new derivatives, including the yet-to-be-crystallographically-characterized this compound.

References

A Comparative Computational and DFT Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational and electronic properties of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages detailed Density Functional Theory (DFT) analysis of the closely related and well-studied analogue, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, to infer and compare its probable characteristics. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Introduction to this compound

This compound is a five-membered heterocyclic compound featuring a bromine atom and a trifluoromethyl group as substituents. These functional groups are known to modulate the lipophilicity, metabolic stability, and binding interactions of molecules with biological targets. While this compound is commercially available, a comprehensive public repository of its experimental and computational data is not readily accessible. This guide aims to bridge this gap by providing a comparative framework based on a structurally similar compound.

Comparative Analysis with 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

A detailed computational and experimental study on 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole provides a solid foundation for a comparative analysis.[1][2][3][4][5] The primary structural difference lies in the substituent at the 2-position of the thiadiazole ring—a bromo group in the target molecule versus an amino group in the analogue. This substitution is expected to significantly influence the electronic properties, reactivity, and potential biological activity of the molecule.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its amino and chloro analogues.

PropertyThis compound2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
CAS Number 37461-61-3[6][7]54433-14-454433-13-3[8]
Molecular Formula C₃BrF₃N₂S[7]C₃H₂F₃N₃SC₃ClF₃N₂S[8]
Molecular Weight 233.01 g/mol [7]169.13 g/mol 188.56 g/mol
Appearance Colorless to light yellow liquid/solid[8]SolidColorless to light yellow solid[8]
Boiling Point 174.8 °C[7]Not available211-214 °C[8]
Relative Density 2.025[7]Not available1.76[8]
DFT Analysis: A Comparative Overview

DFT calculations are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. A comprehensive DFT study has been performed on 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, providing valuable data for comparison.[1][2][3][4][5]

Methodology: The computational data for the amino-analogue was obtained using the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is widely used for reliable prediction of molecular properties.

The following table summarizes key computational parameters for 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. It is anticipated that the bromo- and chloro-analogues would exhibit different values for these parameters due to the differing electronic nature of the halogen substituents compared to the amino group.

Computational Parameter2-amino-5-(trifluoromethyl)-1,3,4-thiadiazolePredicted Trend for this compound
Ground State Energy (Hartree) -977.66671 (B3LYP)[1]Expected to be different due to the presence of bromine.
Dipole Moment (Debye) 4.45Likely to be different due to the high electronegativity of bromine.
HOMO Energy (eV) -7.54Expected to be lower due to the electron-withdrawing nature of bromine.
LUMO Energy (eV) -1.52Expected to be lower, potentially leading to a smaller HOMO-LUMO gap.
HOMO-LUMO Gap (eV) 6.02May be smaller, suggesting higher reactivity.

Experimental Protocols

While specific experimental data for this compound is not widely published, a standard experimental workflow for its characterization would involve the following techniques:

1. Synthesis: The synthesis of this compound can be envisioned starting from 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via a Sandmeyer-type reaction. A published procedure for a related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, details the synthesis of the starting amine.[9]

  • Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole: A mixture of thiosemicarbazide and trifluoroacetic acid in the presence of a dehydrating agent like POCl₃ is refluxed. The product is then isolated and purified.[9]

  • Conversion to this compound: The amino group can be converted to a bromo group using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst.

2. Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would be acquired to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

3. Computational Analysis (DFT):

  • Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.

  • Electronic Properties: Calculation of HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand the electronic distribution and reactivity.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a novel compound like this compound.

Computational Chemistry Workflow Computational Analysis Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure (2D or 3D coordinates) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec elec_data Electronic Data & Reactivity elec_prop->elec_data comp_analysis Comparative Analysis opt_geom->comp_analysis vib_spec->comp_analysis elec_data->comp_analysis

Caption: A typical workflow for DFT analysis.

Conclusion and Future Directions

While direct computational and experimental data for this compound remains scarce in publicly available literature, this guide provides a comparative framework by leveraging data from its close analogue, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. The substitution of the amino group with a bromine atom is expected to significantly alter the molecule's electronic properties, making it a potentially interesting candidate for further investigation in drug discovery and materials science.

Future work should focus on the synthesis and comprehensive experimental characterization of this compound, coupled with detailed DFT calculations. This would enable a direct and more accurate comparison with other 1,3,4-thiadiazole derivatives and provide valuable insights for the rational design of new bioactive compounds. The broad spectrum of biological activities associated with the 1,3,4-thiadiazole core suggests that this compound and its derivatives warrant further exploration.

References

Structure-Activity Relationship of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making the 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole core an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer activity.

Comparative Biological Activity of 2-Substituted-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs

The following table summarizes the in vitro cytotoxic activity of a series of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole analogs against various human cancer cell lines. The data illustrates how modifications at the 2-position of the thiadiazole ring influence their anticancer potency. The bromo-analog serves as a key intermediate for the synthesis of these derivatives.

Compound IDR Group (Substitution at 2-position)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 -Br----
2 -NH-(2-trifluoromethylphenyl)MCF-749.6Etoposide>100
MDA-MB-23153.4Etoposide>100
3 -S-CH2-CO-NH-(5-nitrothiazol-2-yl)K562 (Bcr-Abl positive)---
(Inhibition of Abl kinase)-7.4--
4 -NH-(3-methoxyphenyl)MCF-7>100Etoposide>100
5 -NH-(4-methoxyphenyl)MCF-7>100Etoposide>100

Key SAR Insights:

  • Amino Substitution: The introduction of an amino linkage at the 2-position appears to be a crucial determinant of cytotoxic activity.

  • Aromatic Substituents on the Amino Group: The nature of the aromatic ring attached to the amino group significantly modulates activity. The presence of a trifluoromethyl group on the phenyl ring (Compound 2 ) leads to potent activity against breast cancer cell lines MCF-7 and MDA-MB-231.[1]

  • Targeted Inhibition: Modification with a thioacetamido-nitrothiazole moiety (Compound 3 ) confers inhibitory activity against Abl protein kinase, suggesting a targeted mechanism of action.

  • Electron-Donating Groups: The presence of electron-donating methoxy groups on the phenyl ring (Compounds 4 and 5 ) results in a loss of cytotoxic activity against the MCF-7 cell line.

Experimental Protocols

General Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole Analogs

A common route for the synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate, is through the cyclization of thiosemicarbazide with trifluoroacetic acid.

Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole:

  • To a stirred suspension of thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml), trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) are slowly added over 30 minutes.[2]

  • The reaction mixture is maintained for 3 hours, during which HCl gas is evolved.[2]

  • After the evolution of HCl gas ceases, the reaction mixture is poured into cold water (100 ml) with stirring.[2]

  • The pH of the solution is adjusted to 9 with a 50% NaOH solution to yield a solid precipitate.[2]

  • The product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is filtered, washed with cold water, and dried at 363 K.[2]

Subsequent modifications at the 2-amino position can be achieved through various coupling reactions to generate a library of analogs.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then placed on a shaker for 10 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow: Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis cluster_screening Cytotoxicity Screening cluster_sar SAR Analysis start Starting Materials (Thiosemicarbazide, Trifluoroacetic Acid) intermediate Intermediate Synthesis (2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole) start->intermediate Cyclization analogs Analog Synthesis (Substitution at 2-position) intermediate->analogs Coupling Reactions purification Purification and Characterization analogs->purification treatment Compound Treatment purification->treatment cell_culture Cell Culture (Cancer Cell Lines) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar G Abl Abl Kinase Ras Ras/MAPK Pathway Abl->Ras PI3K PI3K/Akt Pathway Abl->PI3K STAT STAT Pathway Abl->STAT Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT->Proliferation STAT->Survival Thiadiazole Thiadiazole Analog (e.g., Compound 3) Thiadiazole->Abl

References

Comparative Analysis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of novel anticancer agents derived from a 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole scaffold.

The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl group is a common strategy to enhance metabolic stability and potency of drug candidates. This guide provides a comparative overview of the anticancer properties of compounds synthesized from the versatile building block, this compound. The data presented herein is collated from various preclinical studies to aid in the evaluation and future development of this promising class of compounds.

In Vitro Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted-5-(trifluoromethyl)-1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and protein kinase signaling.

A selection of these compounds and their corresponding 50% inhibitory concentrations (IC₅₀) are summarized in the table below, offering a direct comparison of their potency.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Target/Mechanism
Compound 1 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4Abl protein kinase inhibition[1]
Compound 2 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6Not specified
MDA-MB-231 (Breast Cancer)53.4Not specified
Compound 3 Imidazothiadiazole derivative 48kPancreatic Ductal Adenocarcinoma (PDAC) models-Not specified in abstract

In Vivo Antitumor Efficacy

Preclinical evaluation in animal models is a critical step in the development of novel anticancer agents. While in vivo data for a broad range of this compound derivatives is limited in publicly available literature, one notable study has reported significant antitumor activity of an imidazothiadiazole derivative, referred to as compound 48k, in a mouse xenograft model of pancreatic cancer.[2]

Key Findings from In Vivo Studies:

  • Significant Tumor Growth Inhibition: Compound 48k, when administered to mice bearing pancreatic tumor xenografts, demonstrated a statistically significant reduction in tumor growth.[2] The treatment regimen involved administration of the compound at a dose of 25 mg/kg, three times a week for two weeks.[2]

Further in vivo studies are necessary to fully elucidate the pharmacokinetic profiles, toxicity, and overall therapeutic potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard experimental protocols employed in the evaluation of the anticancer properties of 1,3,4-thiadiazole derivatives.

In Vitro Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Procedure:

    • Cells are treated with the test compounds for a defined period.

    • Both adherent and suspension cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

    • The fixed cells are then treated with RNase to prevent staining of RNA.

    • Cells are stained with a solution containing propidium iodide.

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is quantified using specialized software.

In Vivo Assays

Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drugs.[3]

  • Principle: This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

  • Procedure:

    • Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specified route (e.g., intraperitoneal, oral) and schedule. The control group receives a vehicle solution.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs can greatly aid in understanding the research.

anticancer_drug_evaluation_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Thiadiazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Data Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Data Analysis Apoptosis_Assay Apoptosis Assays Compound_Treatment->Apoptosis_Assay Data Analysis IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Data Analysis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Data Analysis Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Data Analysis Xenograft_Model Tumor Xenograft Model (Immunocompromised Mice) IC50_Determination->Xenograft_Model Lead Compound Selection In_Vivo_Treatment Compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Data Analysis Efficacy_Assessment Efficacy & Toxicity Assessment Tumor_Measurement->Efficacy_Assessment Data Analysis

Caption: Workflow for the preclinical evaluation of anticancer compounds.

cell_cycle_analysis cluster_protocol Cell Cycle Analysis Protocol cluster_data Data Output A 1. Cell Treatment B 2. Cell Harvesting A->B C 3. Fixation (Ethanol) B->C D 4. RNase Treatment C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Analysis E->F G Histogram of DNA Content F->G H Quantification of Cell Phases (G0/G1, S, G2/M) G->H

Caption: Key steps in cell cycle analysis using flow cytometry.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. The in vitro data consistently demonstrates their potent cytotoxic activity against a range of cancer cell lines. While in vivo data is currently more limited, the significant tumor growth inhibition observed with compound 48k in a pancreatic cancer model provides a strong rationale for further investigation. Future studies should focus on expanding the in vivo evaluation of lead compounds, including comprehensive pharmacokinetic and toxicology studies, to fully assess their therapeutic potential. The detailed experimental protocols and workflows provided in this guide are intended to support researchers in these endeavors.

References

A Comparative Guide to Validated Analytical Methods for 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of analytical methods that have been validated for compounds analogous to 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, such as other halogenated and trifluoromethyl-substituted heterocyclic compounds. This data provides a baseline for expected performance during the development of a specific method for the target analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Linearity (r²) > 0.999[1]Typically > 0.99> 0.99
Limit of Detection (LOD) 0.05 µg/mL[1]Low ng/mL to pg/mL range0.3 mg/L[2]
Limit of Quantification (LOQ) 0.1 µg/mL[1]ng/mL to pg/mL range0.8 mg/L[2]
Accuracy (% Recovery) 98.10–99.91%[1]Method dependent, typically 90-110%Method dependent, typically 95-105%
Precision (%RSD) < 2%[3]< 15%< 5%
Selectivity High, dependent on column and mobile phaseVery high, based on retention time and mass fragmentationVery high for fluorinated compounds
Typical Run Time 5-20 minutes10-30 minutes~8 minutes[4]

Detailed Experimental Protocols

The following protocols are adapted from validated methods for similar compounds and can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a validated HPLC method for a novel antifungal drug based on a 1,3,4-thiadiazole core.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: C8 column (4.6 mm × 250 mm, 5-μm particle size).[1]

  • Mobile Phase: A gradient of 0.03% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL) and dilute with the mobile phase to fall within the calibration curve range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general procedures for the analysis of small, volatile heterocyclic molecules.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Protocol

This protocol is based on established methods for the quantitative analysis of fluorinated organic compounds.[4]

  • Instrumentation: A high-resolution NMR spectrometer with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • Internal Standard: An accurately weighed amount of a stable, fluorinated compound with a known chemical shift that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Quantification: The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integration_analyte / N_analyte) * (N_standard / Integration_standard) * (M_standard / M_analyte) * Concentration_standard where N is the number of fluorine atoms for the respective signal and M is the molar mass.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity / Selectivity prepare_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Data Analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_implementation Implement for Routine Use validation_report->method_implementation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Reporting sample_weighing Accurate Weighing of Sample dissolution Dissolution in Appropriate Solvent sample_weighing->dissolution dilution Dilution to Working Concentration dissolution->dilution hplc HPLC Analysis dilution->hplc gcms GC-MS Analysis dilution->gcms nmr 19F NMR Analysis dilution->nmr chromatogram_integration Chromatogram Integration / Spectral Processing hplc->chromatogram_integration gcms->chromatogram_integration nmr->chromatogram_integration calibration_curve Calibration Curve Generation chromatogram_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification final_report Final Report Generation quantification->final_report

References

Benchmarking the Performance of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with a continuous demand for novel heterocyclic scaffolds that can serve as building blocks for potent and selective therapeutic agents. Among these, the 1,3,4-thiadiazole ring has garnered significant attention due to its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative performance benchmark of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, a key intermediate in the synthesis of bioactive molecules, against other representative trifluoromethyl-containing 1,3,4-thiadiazole derivatives.[4][5] The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic properties.[5]

While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from various sources to provide a valuable performance overview for researchers and drug development professionals. The data presented herein is derived from studies on structurally related compounds, offering insights into the potential efficacy of this important chemical entity.

Anticancer Activity: A Comparative Analysis

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][8] The following table summarizes the in vitro anticancer activity (IC50 values) of selected trifluoromethyl-containing 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a benchmark for the expected performance of compounds derived from this compound.

Table 1: In Vitro Anticancer Activity of Representative Trifluoromethyl-Containing 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4 (Abl protein kinase inhibition)[9]
2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleNot specifiedNot specified[7]
1,3,4-thiadiazole with 3-chloro substituentMCF7 (Breast Cancer)Better than other synthesized compounds[7]
1,3,4-thiadiazole with 4-chloro substituentMCF7 (Breast Cancer)Better than other synthesized compounds[7]

Note: The data presented is for comparative purposes and is based on studies of various derivatives. The performance of this compound itself may vary.

Antimicrobial Potential: A Performance Overview

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10][11] The presence of the trifluoromethyl group can contribute to the antimicrobial efficacy of these compounds. The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various microbial strains, offering a comparative look at their potential antimicrobial performance.

Table 2: In Vitro Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Dihydropyrrolidone derivatives with 1,3,4-thiadiazole moietyStaphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium>100 (for most)[10][12]
1,3,4-thiadiazole derivatives from thiosemicarbazide-substituted coumarinsHelicobacter pylori>128[10]
Fluorinated compounds incorporating 1,3,4-thiadiazole ringE. coli, Streptococcus pyogenes31.25[11]

Note: The data presented is for comparative purposes and is based on studies of various derivatives. The performance of this compound itself may vary.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of 1,3,4-thiadiazole derivatives.

Anticancer Activity Screening: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds, including this compound derivatives and a standard drug (e.g., cisplatin or 5-fluorouracil), are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[13][14]

Antimicrobial Activity Screening: Broth Microdilution Method
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]

Visualizing Pathways and Workflows

To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict a simplified apoptosis signaling pathway potentially targeted by 1,3,4-thiadiazole derivatives and a general workflow for the biological evaluation of these compounds.

G cluster_0 Apoptosis Signaling Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Extrinsic Extrinsic Pathway (Death Receptors) Thiadiazole->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondrial) Thiadiazole->Intrinsic Induces Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of apoptosis signaling pathways.

G cluster_1 Experimental Workflow for Biological Evaluation Synthesis Synthesis of 2-Bromo-5-(trifluoromethyl) -1,3,4-thiadiazole Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data Report Report Generation Data->Report

Caption: General workflow for biological evaluation.

References

Efficacy Showdown: 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Derivatives Versus Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the scaffold of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has emerged as a promising starting point for the synthesis of new bioactive molecules. This guide offers a comparative analysis of the antifungal efficacy of a representative derivative, 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole, against the widely-used antifungal drug, fluconazole. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Unveiling the Potential of a Novel Thiadiazole Derivative

While this compound primarily serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its derivatives have demonstrated significant biological activities.[1] One such derivative, 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole, has shown notable antifungal properties, particularly against Candida albicans, a prevalent fungal pathogen in humans.

Head-to-Head Antifungal Efficacy

The following table summarizes the in vitro antifungal activity of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole and fluconazole against Candida albicans. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMIC (µg/mL)Reference
2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazoleCandida albicans (ATCC 10231)5--INVALID-LINK--
FluconazoleCandida albicans (various strains)0.25 - 16--INVALID-LINK--

Note: A lower MIC value indicates greater potency. The MIC for fluconazole can vary depending on the specific strain of C. albicans and the development of resistance. Strains with an MIC of ≤8 µg/mL are considered susceptible, while those with an MIC ≥64 µg/mL are considered resistant.[2]

Dissecting the Experimental Approach

The determination of antifungal efficacy relies on standardized experimental protocols to ensure reproducibility and comparability of results. The primary method used for testing the susceptibility of yeasts like Candida albicans to antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Key Experimental Protocols:

1. Synthesis of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole:

While the direct synthesis from this compound is not detailed in the available literature, a general and widely used method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starts with a thiosemicarbazide. The following represents a common synthetic pathway:

  • Step 1: Formation of Thiosemicarbazide: An appropriate aryl isothiocyanate is reacted with hydrazine hydrate to form the corresponding thiosemicarbazide derivative.

  • Step 2: Cyclization to Thiadiazole Ring: The thiosemicarbazide is then cyclized with an aryl carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, to yield the 2-amino-5-aryl-1,3,4-thiadiazole.

  • Step 3: Further Substitution: The amino group at the 2-position can be further modified. For the target compound, this would involve a reaction with a suitable precursor to introduce the 2,4-dichlorophenyl group.

Synthesis_Pathway Aryl_Isothiocyanate Aryl Isothiocyanate Thiosemicarbazide Thiosemicarbazide Derivative Aryl_Isothiocyanate->Thiosemicarbazide + Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Thiosemicarbazide + Thiadiazole_Core 2-Amino-5-Aryl-1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole_Core + Aryl_Carboxylic_Acid Aryl Carboxylic Acid Aryl_Carboxylic_Acid->Thiadiazole_Core + Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Thiadiazole_Core catalyst Final_Compound 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino) -1,3,4-thiadiazole Thiadiazole_Core->Final_Compound + Reagent Appropriate Reagent for 2,4-dichlorophenyl addition Reagent->Final_Compound +

Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

2. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27):

This method involves preparing a standardized inoculum of the fungal strain and exposing it to serial dilutions of the antifungal agent in a microtiter plate.

  • Inoculum Preparation: Candida albicans is cultured on an appropriate agar medium. A suspension of the yeast is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density (typically 0.5 McFarland standard). This suspension is further diluted in a standardized test medium (RPMI-1640).

  • Drug Dilution: The antifungal agents are serially diluted in the microtiter plate wells using the test medium.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the drug that prevents visible growth.

Antifungal_Susceptibility_Workflow Start Start: Isolate Candida albicans strain Culture Culture on Agar Medium Start->Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End: Determine Antifungal Efficacy MIC_Reading->End

Caption: Broth microdilution antifungal susceptibility testing workflow.

Mechanism of Action: A Tale of Two Inhibitors

Both the 1,3,4-thiadiazole derivatives and fluconazole are believed to exert their antifungal effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Fluconazole , a member of the azole class of antifungals, specifically inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

While the precise molecular target of 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole has not been definitively elucidated, many 1,3,4-thiadiazole derivatives are also known to inhibit enzymes involved in ergosterol biosynthesis. It is hypothesized that this class of compounds may act on similar or related targets within the same pathway.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Enzyme Likely Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

The derivative 2-(2,4-dichlorophenyl)-5-((4-chlorophenyl)amino)-1,3,4-thiadiazole demonstrates promising in vitro antifungal activity against Candida albicans. While its MIC value of 5 µg/mL falls within the susceptible range for many clinical isolates treated with fluconazole, it is important to note that fluconazole can be more potent against certain strains. The development of resistance to existing antifungal agents like fluconazole underscores the critical need for continued research into new chemical entities. The 1,3,4-thiadiazole scaffold, derived from intermediates like this compound, represents a valuable avenue for the discovery of next-generation antifungal drugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole are crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals handling this chemical.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.

Hazard Identification:

Hazard StatementClassification
Flammable liquid and vapor[1][2]Flammable Liquid
Harmful if swallowed, in contact with skin or if inhaled[1]Acute Toxicity

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full skin coverage.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhalation is high, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations. This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • This compound and any materials contaminated with it (e.g., pipette tips, absorbent materials, empty containers) are classified as hazardous waste.

    • This waste must be segregated from non-hazardous waste and other chemical waste streams. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).

    • The container must have a tightly sealing cap.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., flammable, toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from sources of ignition, such as heat, sparks, and open flames, as the compound is flammable.[1][2]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure adequate ventilation and eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

    • Use non-sparking tools to collect the absorbed material.

    • Place the waste in a clearly labeled, sealed container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent and wash the area thoroughly.

  • Major Spills:

    • Evacuate all personnel from the area and move upwind.

    • Immediately contact your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. The reactivity of the bromine atom and the thiadiazole ring suggests that substitution or redox reactions could potentially be employed for degradation, but these would require careful study and validation.[3] Therefore, disposal via a licensed hazardous waste contractor is the only recommended method.

Quantitative Data Summary

PropertyValue
Molecular Formula C3BrF3N2S
Boiling Point 174.8 °C at 760 mmHg[4]
Flash Point 59.5 °C[4]

No specific quantitative data for disposal, such as reportable quantities for spills, are readily available. Always consult with your EHS department for institution-specific guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated: This compound (Pure or Contaminated Material) IsHazardous Is the waste hazardous? Start->IsHazardous Segregate Segregate as Halogenated Organic Waste IsHazardous->Segregate Yes NonHazardous Dispose of as non-hazardous waste (Consult EHS) IsHazardous->NonHazardous No Containerize Place in a labeled, leak-proof container Segregate->Containerize Store Store in a designated, secure, and ventilated area away from ignition sources Containerize->Store ContactEHS Contact EHS or licensed waste disposal contractor Store->ContactEHS Disposal Arrange for pickup and disposal ContactEHS->Disposal

Caption: Disposal decision workflow for this compound.

References

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2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.